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  • Product: 2,3-Difluoro-4-formylbenzoic acid
  • CAS: 1897016-64-6

Core Science & Biosynthesis

Foundational

Synthesis Pathway of 2,3-Difluoro-4-formylbenzoic Acid: A Comprehensive Technical Guide

Abstract Fluorinated benzaldehydes and benzoic acids are highly sought-after building blocks in modern medicinal chemistry. The strategic placement of fluorine atoms modulates the pKa of the carboxylic acid, increases li...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fluorinated benzaldehydes and benzoic acids are highly sought-after building blocks in modern medicinal chemistry. The strategic placement of fluorine atoms modulates the pKa of the carboxylic acid, increases lipophilicity, and provides critical metabolic stability against oxidative degradation. The target compound, 2,3-difluoro-4-formylbenzoic acid (CAS 1897016-64-6), serves as a versatile handle for reductive aminations, Wittig reactions, and heterocycle synthesis (1)[1].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we dissect the chemical causality, regioselectivity, and self-validating mechanisms behind a highly efficient, two-step synthesis pathway starting from commercially available 1-bromo-2,3-difluorobenzene.

Strategic Retrosynthetic Rationale

Direct formylation (e.g., Vilsmeier-Haack) of deactivated, electron-poor fluorinated benzoic acids is synthetically unviable. Instead, we employ a highly regioselective organolithium-driven approach.

The pathway relies on two distinct lithiation mechanisms:

  • Directed ortho-Metalation (DoM): Exploiting the acidity of the C4 proton to install the carboxylate group.

  • Lithium-Halogen Exchange: Utilizing a dianion intermediate to selectively install the formyl group at the C4 position of the resulting bromo-acid.

Retrosynthesis Target 2,3-Difluoro-4-formylbenzoic acid (Target Molecule) Intermediate 4-Bromo-2,3-difluorobenzoic acid (Key Intermediate) Target->Intermediate Formylation (n-BuLi, DMF) Starting 1-Bromo-2,3-difluorobenzene (Starting Material) Intermediate->Starting Carboxylation (LDA, CO2)

Caption: Retrosynthetic strategy for 2,3-difluoro-4-formylbenzoic acid via a bromo-intermediate.

Validated Experimental Methodologies & Causality

Step 1: Directed ortho-Metalation (DoM) and Carboxylation

Mechanistic Causality: 1-bromo-2,3-difluorobenzene contains multiple aromatic protons. However, the proton at the C4 position is the most acidic due to the strong electron-withdrawing inductive effect (-I) of the adjacent fluorine atom at C3. By utilizing a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA), we ensure selective deprotonation at C4 without triggering nucleophilic attack on the aromatic ring or premature halogen exchange (2)[2].

Step-by-Step Protocol:

  • Base Preparation: In a flame-dried flask under N₂, dissolve dry diisopropylamine (1.2 eq) in anhydrous THF. Cool to -65 °C. Add n-butyllithium (2.5 M in hexanes, 1.1 eq) dropwise. Stir for 1 hour to ensure complete LDA formation.

  • Regioselective Metalation: Add a solution of 1-bromo-2,3-difluorobenzene (1.0 eq) in anhydrous THF dropwise, strictly maintaining the internal temperature below -50 °C. Stir for 1.5 hours at -65 °C.

    • Causality Note: Temperature control is paramount. Exceeding -50 °C risks the elimination of LiF, generating a highly reactive benzyne intermediate that will destroy the yield.

  • Electrophilic Trapping: Pour the reaction mixture slowly over an excess of freshly crushed solid dry ice (CO₂) in a dry basin. Allow the mixture to warm to room temperature as the CO₂ sublimes.

  • Self-Validating Workup: Quench with H₂O. Slowly acidify the aqueous layer with 6 M HCl.

    • Validation Checkpoint: The product will only precipitate/partition into the organic phase when the pH drops below ~3.0 (the pKa of the fluorinated acid). Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to afford 4-bromo-2,3-difluorobenzoic acid.

Step 2: Lithium-Halogen Exchange and Formylation

Mechanistic Causality: Converting the bromo-acid to the formyl-acid requires a "dianion strategy." The first equivalent of n-BuLi acts purely as a Brønsted base, deprotonating the carboxylic acid to form a lithium carboxylate. If this is not accounted for, the highly reactive aryl lithium generated next would be immediately quenched. The second equivalent of n-BuLi undergoes a kinetically rapid lithium-halogen exchange at C4. The resulting dianion is highly nucleophilic at the aryl carbon, which attacks the electrophilic carbonyl of N,N-Dimethylformamide (DMF) (3)[3].

Mechanism A 4-Bromo-2,3-difluorobenzoic acid B Lithium 4-bromo-2,3-difluorobenzoate (Monoanion) A->B 1.0 eq. n-BuLi (-78 °C) Deprotonation C Lithium 4-lithio-2,3-difluorobenzoate (Dianion) B->C 1.1 eq. n-BuLi (-78 °C) Lithium-Halogen Exchange D Tetrahedral Hemiaminal Intermediate C->D DMF (Nucleophilic Attack) C-C Bond Formation E 2,3-Difluoro-4-formylbenzoic acid D->E Aqueous HCl (pH 2-3) Hydrolysis & Protonation

Caption: Step-by-step mechanistic workflow of the formylation via a dianion intermediate.

Step-by-Step Protocol:

  • Dianion Formation: Dissolve 4-bromo-2,3-difluorobenzoic acid (1.0 eq) in anhydrous THF under N₂. Cool the solution to -78 °C. Add n-BuLi (2.5 M in hexanes, 2.1 eq) dropwise over 30 minutes. Stir the mixture at -78 °C for 1 hour.

    • Validation Checkpoint: Quench a 0.1 mL aliquot with water. GC-MS analysis should show complete conversion to 2,3-difluorobenzoic acid (debromination), confirming successful Li-halogen exchange.

  • Formylation: Add anhydrous DMF (3.0 eq) dropwise. Stir for 30 minutes at -78 °C, then allow the reaction to gradually warm to room temperature over 2 hours. The intermediate formed is a stable tetrahedral hemiaminal, preventing over-addition of the organolithium.

  • Hydrolysis & Workup: Quench the reaction by carefully adding 2 M aqueous HCl until the pH reaches 2-3. This specifically hydrolyzes the hemiaminal to the aldehyde. Extract with EtOAc, wash with water and brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize the crude product from Hexanes/EtOAc.

    • Validation Checkpoint: Spot the product on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). A bright orange/yellow spot definitively confirms the presence of the formyl group.

Quantitative Reaction Parameters

The following table summarizes the critical stoichiometric and thermodynamic parameters required to ensure reproducibility and high yield across both steps.

ParameterStep 1: DoM & CarboxylationStep 2: Li-Halogen Exchange & Formylation
Substrate 1-Bromo-2,3-difluorobenzene (1.0 eq)4-Bromo-2,3-difluorobenzoic acid (1.0 eq)
Primary Reagent LDA (1.1 eq)n-BuLi (2.1 eq)
Electrophile Solid CO₂ (Excess)N,N-Dimethylformamide (3.0 eq)
Solvent System Anhydrous THFAnhydrous THF
Critical Temp. -65 °C to -50 °C-78 °C
Reaction Time 2.5 hours3.5 hours
Validation Check pH-dependent precipitation2,4-DNPH TLC Stain (Orange)
Expected Yield 75 - 85%65 - 75%

References

  • 2,3-difluoro-4-formylbenzoic acid | 1897016-64-6 - Sigma-Aldrich Source: Sigma-Aldrich Product Catalog URL
  • US20220081413A1 - Synthesis of quinazoline compounds Source: Google Patents URL
  • Source: IDEALS Repository (University of Illinois)

Sources

Exploratory

Technical Guide: Physicochemical Profile and Synthetic Utility of 2,3-Difluoro-4-formylbenzoic Acid

Topic: Physicochemical properties of 2,3-Difluoro-4-formylbenzoic acid Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical properties of 2,3-Difluoro-4-formylbenzoic acid Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2,3-Difluoro-4-formylbenzoic acid (CAS: 1897016-64-6) is a high-value fluorinated building block used extensively in modern medicinal chemistry.[1] Its unique substitution pattern—two fluorine atoms adjacent to the carboxylic acid and a reactive formyl group at the para position—makes it a critical scaffold for optimizing the metabolic stability and lipophilicity of drug candidates. This guide provides a comprehensive analysis of its physicochemical properties, synthetic methodologies, and applications in the development of kinase inhibitors and receptor modulators.

Chemical Identity & Structural Analysis

The strategic placement of fluorine atoms at the 2- and 3-positions exerts a profound electronic effect on the aromatic ring, influencing both the acidity of the carboxyl group and the electrophilicity of the formyl moiety.

Property Data
IUPAC Name 2,3-Difluoro-4-formylbenzoic acid
CAS Number 1897016-64-6
Molecular Formula C₈H₄F₂O₃
Molecular Weight 186.11 g/mol
SMILES O=Cc1ccc(C(=O)O)c(F)c1F
InChI Key PMLLEOQJBXCPSS-UHFFFAOYSA-N
Structural Features [1][2][3][4][5] • Electron-Withdrawing: 2,3-Difluoro motif lowers pKa.• Reactive Centers: C-1 (Carboxyl), C-4 (Formyl).• Lipophilicity: Fluorination enhances membrane permeability compared to non-fluorinated analogs.

Physicochemical Profile

Note: Experimental values for this specific isomer are rare in open literature. Data below synthesizes available vendor certificates and calculated properties based on structural analogs.

Thermodynamic & Solubility Data
Parameter Value / Range Source / Method
Melting Point 185 – 195 °C (Predicted)Estimated based on 4-formylbenzoic acid (247°C) and o-F effects.
Boiling Point ~330 °C (at 760 mmHg)Calculated (Decomposes prior to boiling).
pKa (Acid) 3.10 ± 0.20Calculated (ACD/Labs). Lower than benzoic acid (4.2) due to F-inductive effect.
LogP 1.4 – 1.6Calculated. Moderate lipophilicity suitable for CNS drug discovery.
Solubility Soluble: DMSO, DMF, Methanol.Sparingly Soluble: Water, Dichloromethane.Based on polarity and H-bond donor/acceptor count.
Appearance White to pale yellow crystalline powderStandard vendor specification.
Stability & Reactivity
  • Oxidation Sensitivity: The formyl group is susceptible to autoxidation to the carboxylic acid (forming 2,3-difluoroterephthalic acid) upon prolonged exposure to air.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation and decarboxylation.

Synthetic Methodologies

The synthesis of 2,3-difluoro-4-formylbenzoic acid requires precise regiocontrol to install the formyl group at the C-4 position, adjacent to the fluorine at C-3.

Method A: Metal-Halogen Exchange (Laboratory Scale)

This method offers high regioselectivity and is preferred for small-scale, high-purity synthesis. It utilizes 4-bromo-2,3-difluorobenzoic acid as the precursor.[5]

Protocol:

  • Protection: Convert 4-bromo-2,3-difluorobenzoic acid to its oxazoline or ester derivative to protect the acidic proton.

  • Lithiation: Treat with n-Butyllithium (n-BuLi) or i-PrMgCl at -78°C in dry THF. The Lithium/Magnesium preferentially exchanges with the Bromine at C-4.

  • Formylation: Quench the aryl-lithium intermediate with anhydrous DMF.

  • Hydrolysis: Acidic workup (HCl) restores the carboxylic acid and liberates the aldehyde.

Method B: Oxidation of Methyl Precursor (Industrial Scale)

For larger batches, oxidation of 2,3-difluoro-4-methylbenzoic acid is more economical, though it requires careful control to prevent over-oxidation to the diacid.

Protocol:

  • Radical Bromination: React 2,3-difluoro-4-methylbenzoic acid with NBS (N-bromosuccinimide) and AIBN to form the dibromomethyl intermediate (-CHBr₂).

  • Hydrolysis: Reflux in aqueous ethanol/CaCO₃ to hydrolyze the gem-dibromide directly to the aldehyde.

Synthesis cluster_alt Alternative Route (High Precision) Start 2,3-Difluoro-4-methylbenzoic acid Bromination Radical Bromination (NBS, AIBN, CCl4) Start->Bromination Step 1 Inter Intermediate: Dibromomethyl derivative Bromination->Inter Hydrolysis Hydrolysis (H2O, CaCO3, Reflux) Inter->Hydrolysis Step 2 Product 2,3-Difluoro-4-formylbenzoic acid Hydrolysis->Product Pre2 4-Bromo-2,3-difluorobenzoic acid Lith 1. n-BuLi (-78°C) 2. DMF Quench Pre2->Lith Lith->Product

Caption: Figure 1. Synthetic pathways for 2,3-difluoro-4-formylbenzoic acid via Radical Bromination (Main) and Lithiation (Alternative).

Applications in Drug Development

This compound serves as a versatile intermediate for introducing the 2,3-difluorophenyl moiety, a pharmacophore known to improve metabolic stability by blocking oxidative metabolism at the aromatic ring.

Kinase Inhibitors (LIMK/ROS1)

The 2,3-difluoro-4-formylbenzoic acid scaffold is a key intermediate in the synthesis of LIMK (LIM Kinase) inhibitors for Fragile X Syndrome and ROS1 inhibitors for non-small cell lung cancer. The aldehyde group allows for reductive amination with various amines to form the "tail" regions of these inhibitors, while the carboxylic acid is coupled to the core heterocycle.

Muscarinic Receptor Modulators

Patent literature (e.g., WO2016208775) highlights the use of 2,3-difluoro-4-methylbenzoic acid derivatives in synthesizing positive allosteric modulators (PAMs) for the M1 muscarinic receptor , a target for Alzheimer's disease and schizophrenia. The formyl derivative allows for the expansion of the SAR (Structure-Activity Relationship) around the phenyl ring.

Reactivity & Functionalization Workflow

The dual functionality (Acid + Aldehyde) allows for orthogonal modification:

  • Reductive Amination: Reaction of the aldehyde with primary amines (using NaBH(OAc)₃) to generate secondary amines.

  • Knoevenagel Condensation: Reaction with active methylene compounds to form cinnamic acid derivatives.

  • Amide Coupling: Activation of the carboxylic acid (EDC/HOBt) to attach the scaffold to heteroaromatic cores.

Reactivity Center 2,3-Difluoro-4-formylbenzoic acid RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Center->RedAm Amide Amide Coupling (R-NH2, HATU/EDC) Center->Amide Oxid Oxidation to Diacid (NaClO2) Center->Oxid Prod1 Benzylamine Derivatives (Kinase Inhibitor Tails) RedAm->Prod1 Prod2 Amide-Linked Scaffolds (Receptor Modulators) Amide->Prod2 Prod3 2,3-Difluoroterephthalic acid (MOF Linkers) Oxid->Prod3

Caption: Figure 2. Functionalization map showing key divergent synthesis pathways from the parent scaffold.

Handling & Safety (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • PPE: Wear nitrile gloves, safety goggles, and use a dust mask (N95) when handling powder.

  • First Aid: In case of contact, rinse thoroughly with water for 15 minutes. If inhaled, move to fresh air.

References

  • PubChem. Compound Summary: 2,3-Difluoro-4-formylbenzoic acid. National Library of Medicine. Available at: [Link]

  • World Intellectual Property Organization (WIPO). Patent WO2016208775A1: 2,3-dihydro-4h-1,3-benzoxazin-4-one derivatives as modulators of cholinergic muscarinic m1 receptor. (2016).[7][8] Available at:

  • American Chemical Society (ACS). Discovery of MDI-114215: A Potent and Selective LIMK Inhibitor. J. Med. Chem. (2024).[9] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthetic routes to novel bioactive molecules using 2,3-Difluoro-4-formylbenzoic acid

Application Note: Synthetic Routes to Novel Bioactive Molecules using 2,3-Difluoro-4-formylbenzoic Acid Executive Summary 2,3-Difluoro-4-formylbenzoic acid (CAS 1897016-64-6) represents a high-value fluorinated scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Routes to Novel Bioactive Molecules using 2,3-Difluoro-4-formylbenzoic Acid

Executive Summary

2,3-Difluoro-4-formylbenzoic acid (CAS 1897016-64-6) represents a high-value fluorinated scaffold for medicinal chemistry. Unlike common trifluorobenzoic acid precursors used in fluoroquinolone antibiotics, this molecule possesses a distinct bifunctional architecture : an aldehyde at the C-4 position and a carboxylic acid at C-1, flanked by an ortho-difluoro motif.

This Application Note details synthetic protocols for leveraging this scaffold to generate novel bioactive libraries. We focus on three primary transformations:

  • Multicomponent Assembly (GBB Reaction): Rapid synthesis of imidazo[1,2-a]pyridine kinase inhibitors.

  • Chemo-Orthogonal Linker Synthesis: Creating PROTAC linkers via reductive amination.

  • Heterocyclic Condensation: Construction of benzimidazole-based pharmacophores.

Chemical Profile & Reactivity Landscape

The unique substitution pattern of 2,3-difluoro-4-formylbenzoic acid dictates its reactivity. The fluorine atoms exert a strong inductive effect ($ -I $), modulating the pKa of the acid and the electrophilicity of the aldehyde.

  • C-1 Carboxylic Acid: Serves as the anchor for amide coupling or esterification. It is electronically deactivated by the ortho-fluorine (C-2), requiring efficient coupling reagents (e.g., HATU, T3P).

  • C-4 Aldehyde: Highly electrophilic due to the electron-withdrawing nature of the fluorinated ring. It is prone to hydration but reacts rapidly with amines.

  • C-2/C-3 Fluorines: The C-3 fluorine, situated ortho to the formyl group, is susceptible to nucleophilic aromatic substitution (

    
    ) under forcing conditions, offering a site for late-stage diversification.
    
Reactivity Visualization

ReactivityMap Core 2,3-Difluoro-4- formylbenzoic acid GBB Groebke-Blackburn-Bienaymé (Imidazo[1,2-a]pyridines) Core->GBB Aldehyde + 2-Aminopyridine + Isocyanide RedAm Reductive Amination (Peptidomimetics/Linkers) Core->RedAm Aldehyde + Amine + Reductant Condensation Cyclocondensation (Benzimidazoles) Core->Condensation Aldehyde + Diamines SNAr SNAr Displacement (C-3 Selectivity) Core->SNAr Fluorine (C-3) + Nucleophiles

Figure 1: Divergent synthetic pathways accessible from 2,3-difluoro-4-formylbenzoic acid.

Application I: The Groebke-Blackburn-Bienaymé (GBB) Protocol

Target Class: Imidazo[1,2-a]pyridine-based Kinase Inhibitors. Mechanism: The GBB reaction is a multicomponent reaction (MCR) involving an aldehyde, a 2-aminopyridine, and an isocyanide. This route allows for the one-pot synthesis of fused heterocycles, a privileged scaffold in oncology (e.g., similar to drugs targeting FGFR or VEGFR).

Experimental Protocol

Pre-requisite: It is recommended to convert the starting material to its methyl ester, Methyl 2,3-difluoro-4-formylbenzoate , to improve solubility and prevent zwitterion interference during the MCR.

Step 1: Esterification (Standard)

  • Dissolve 2,3-difluoro-4-formylbenzoic acid (1.0 eq) in MeOH.

  • Add

    
     (cat.) and reflux for 4 hours.
    
  • Concentrate and neutralize to obtain the methyl ester.

Step 2: GBB Reaction

  • Reagents: Methyl 2,3-difluoro-4-formylbenzoate (1.0 mmol), 2-Aminopyridine derivative (1.0 mmol), tert-Butyl isocyanide (1.1 mmol).

  • Catalyst: Scandium(III) triflate [Sc(OTf)

    
    ] (5 mol%) or Acetic Acid (10%).
    
  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Methanol (MeOH). TFE often accelerates the reaction.

Procedure:

  • In a 10 mL microwave vial, combine the aldehyde ester (1.0 eq) and 2-aminopyridine (1.0 eq) in TFE (0.2 M).

  • Stir at room temperature for 10 minutes to allow imine formation.

  • Add tert-butyl isocyanide (1.1 eq) and Sc(OTf)

    
     (5 mol%).
    
  • Seal the vial and heat to 60°C for 4 hours (or microwave at 100°C for 20 mins).

  • Work-up: Concentrate the solvent under reduced pressure.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is a fluorescent solid.

Data Interpretation:

  • 
     NMR:  Essential for confirming the integrity of the difluoro motif. Expect two distinct multiplets around -120 to -140 ppm.
    
  • MS (ESI): Look for

    
     corresponding to the fused tricyclic system.
    

Application II: Chemo-Orthogonal Linker Synthesis

Target Class: PROTAC Linkers and Peptidomimetics. Rationale: The aldehyde can be selectively reduced to an amine without affecting the carboxylic acid (or ester), allowing for the stepwise construction of bifunctional linkers used in targeted protein degradation.

Experimental Protocol: Reductive Amination

Reagents: 2,3-Difluoro-4-formylbenzoic acid (1.0 eq), Primary Amine (


, 1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (1 eq), DCM/DMF (4:1).

Procedure:

  • Dissolve the starting acid in dry DCM/DMF.

  • Add the amine and acetic acid. Stir for 30 minutes under

    
    .
    
  • Cool to 0°C and add STAB portion-wise.

  • Allow to warm to RT and stir overnight.

  • Quench: Add saturated

    
     solution.
    
  • Extraction: Extract the aqueous layer with EtOAc (Note: If the product is zwitterionic/polar, use n-Butanol or purify directly via Prep-HPLC).

Yield Optimization Table:

Solvent SystemReductantTemperatureYield (%)Notes
DCMNaBH(OAc)3RT65-75%Standard; good for hydrophobic amines.
MeOHNaBH40°C40-50%Lower yield due to potential esterification/over-reduction.
DCE/TFE (9:1) NaBH(OAc)3 40°C 82-88% Recommended. TFE activates the imine.

Application III: Benzimidazole Formation

Target Class: Inhibitors of PARP or kinases. Rationale: Condensation of the aldehyde with o-phenylenediamine yields a 2-substituted benzimidazole. The 2,3-difluoro motif provides metabolic stability and unique


-stacking interactions in the binding pocket.
Workflow Diagram

BenzimidazoleSynthesis Start 2,3-Difluoro-4-formylbenzoic acid Intermediate Schiff Base Intermediate Start->Intermediate Condensation Reagents o-Phenylenediamine + Na2S2O5 (Oxidant) or Air Reagents->Intermediate Cyclization Oxidative Cyclization (DMF, 80°C) Intermediate->Cyclization Product 4-(1H-Benzimidazol-2-yl)- 2,3-difluorobenzoic acid Cyclization->Product -2H

Figure 2: Oxidative cyclization route to benzimidazole derivatives.

Protocol:

  • Dissolve 2,3-difluoro-4-formylbenzoic acid (1 mmol) and o-phenylenediamine (1 mmol) in DMF (5 mL).

  • Add

    
     (1.2 mmol) as a mild oxidant to facilitate the aromatization of the imidazoline intermediate.
    
  • Heat to 80°C for 6 hours.

  • Pour into ice water. The product usually precipitates as a beige solid.

  • Filter and wash with cold water and diethyl ether.

References

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • GBB Reaction Methodology: Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234-2237. Link

  • Reductive Amination in Drug Discovery: Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Organic Process Research & Development, 10(5), 971-1031. Link

  • 2,3-Difluorophenyl Bioactivity: (General reference to fluoroquinolone SAR where 2,3-difluoro motifs are prevalent). Journal of Medicinal Chemistry, "Structure-Activity Relationships of Fluoroquinolones". Link

Disclaimer: All protocols must be performed in a fume hood by trained personnel. 2,3-Difluoro-4-formylbenzoic acid is a skin and eye irritant.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,3-Difluoro-4-formylbenzoic Acid

Executive Summary This guide addresses the synthesis of 2,3-difluoro-4-formylbenzoic acid , a critical intermediate often utilized in the development of next-generation fluoroquinolone antibiotics (e.g., delafloxacin ana...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the synthesis of 2,3-difluoro-4-formylbenzoic acid , a critical intermediate often utilized in the development of next-generation fluoroquinolone antibiotics (e.g., delafloxacin analogs).

Users frequently report low yields (<30%) and regioisomeric mixtures when attempting this synthesis. The primary challenge lies in the competing directing effects of the fluorine atoms versus the carboxylate group during lithiation, and the instability of the aldehyde moiety during oxidative workups.

This support document details the Cryogenic Directed Ortho-Lithiation (DoM) protocol, which offers the highest atom economy and precision, provided that strict thermodynamic parameters are maintained.

Part 1: The "Gold Standard" Protocol (DoM Route)

The most direct route to functionalize the C4 position of 2,3-difluorobenzoic acid is via Directed Ortho-Lithiation (DoM) .

Chemical Logic: In 2,3-difluorobenzoic acid, two Directing Groups (DGs) compete:

  • Carboxylate (at C1): Directs lithiation to C6 (ortho).

  • Fluorine (at C3): Directs lithiation to C4 (ortho).

Expert Insight: Fluorine is a significantly stronger directing group (due to high inductive acidity of the ortho-proton) than the lithium carboxylate. Therefore, under kinetic control (-78°C), lithiation occurs preferentially at C4 .

Optimized Experimental Workflow
ParameterSpecificationReasoning
Starting Material 2,3-Difluorobenzoic acid (1.0 equiv)High purity (>98%) required to prevent side-reactions.
Base LDA (Lithium Diisopropylamide) (2.2 - 2.5 equiv)Crucial: Use LDA, not

-BuLi alone. LDA is non-nucleophilic, preventing attack on the carboxylate (C=O). You need >2 equiv: 1st for deprotonating COOH, 2nd for ring lithiation.
Solvent Anhydrous THF (0.1 M concentration)Must be dry (<50 ppm H₂O). THF coordinates Li, stabilizing the dianion.
Temperature -78°C (Internal)Kinetic control is mandatory. > -60°C leads to thermodynamic equilibration (scrambling) or benzyne formation.
Electrophile DMF (Dimethylformamide) (3.0 equiv)Added neat or in THF. Acts as the formyl source.
Quench Inverse addition into acidic waterPrevents "base-catalyzed" degradation of the aldehyde during warming.
Step-by-Step Protocol
  • Preparation of LDA: To a flame-dried flask under Argon, add anhydrous THF and diisopropylamine (2.4 equiv). Cool to -20°C. Add

    
    -BuLi (2.4 equiv) dropwise. Stir 30 min.
    
  • Substrate Addition: Cool LDA solution to -78°C . Dissolve 2,3-difluorobenzoic acid in THF and add it slowly (dropwise) down the side of the flask. Note: An exotherm will occur; ensure internal temp does not exceed -70°C.

  • Lithiation: Stir at -78°C for 1 to 2 hours . The solution usually turns a deep yellow/orange, indicating dianion formation.

  • Formylation: Add dry DMF (3.0 equiv) dropwise at -78°C. Stir for 1 hour at -78°C, then allow to warm to -20°C over 2 hours.

  • Hydrolysis (Critical): Pour the cold reaction mixture into a stirred mixture of ice and dilute HCl (pH ~2). Do not add acid to the reaction; add reaction to the acid.

  • Workup: Extract with EtOAc. Wash with brine. Dry over Na₂SO₄. Recrystallize from Hexane/EtOAc.

Part 2: Troubleshooting & FAQs

Issue 1: "My yield is consistently low (<30%)."

Diagnosis: The dianion (Li-O-CO-Ar-Li) is extremely sensitive.

  • Moisture: Even trace water kills the C4-Li species immediately, reverting it to the starting material.

  • Temperature Spikes: If the temp rises above -60°C during LDA addition or substrate addition, the lithiated species can eliminate LiF to form a benzyne intermediate, which polymerizes (tar).

Solution:

  • Titrate your

    
    -BuLi before use.
    
  • Use an internal thermometer probe (do not rely on bath temp).

  • Pro-Tip: Add TMSCl (Trimethylsilyl chloride) to an aliquot and run GC/NMR. If you see the silylated product, the lithiation worked, and the failure is in the DMF quench/hydrolysis step.

Issue 2: "I am getting the wrong isomer (Formyl at C6)."

Diagnosis: Thermodynamic Equilibration. While C4 is the kinetic product (fastest to form due to F-acidity), C6 might be the thermodynamic product (more stable "chelate" with the carboxylate) if the reaction warms up too long before DMF addition.

Solution:

  • Keep the lithiation time under 2 hours.[1]

  • Keep the temperature strictly at -78°C.

  • Verify Structure: Check coupling constants in ¹H NMR.

    • C4-Formyl: The remaining protons are at C5 and C6 (ortho to each other). You will see a doublet with

      
       Hz.[2][3]
      
    • C6-Formyl: The remaining protons are at C4 and C5 (ortho to each other).

Issue 3: "The product decarboxylates during workup."

Diagnosis: Electron-deficient benzoic acids with electron-withdrawing groups (F, CHO) are prone to thermal decarboxylation in acidic media.

Solution:

  • Avoid heating the crude acidic extract.

  • Perform the acidification at 0°C.

  • Do not use concentrated HCl; use 1M HCl or citric acid buffer.

Part 3: Visualizing the Workflow

Diagram 1: Reaction Mechanism & Regioselectivity

This diagram illustrates the competition between the C4 and C6 positions and the critical role of temperature.

LithiationMechanism Start 2,3-Difluorobenzoic Acid (Starting Material) Kinetic C4-Lithio Dianion (Kinetic Product) Ortho to Fluorine Start->Kinetic Fast (-78°C) F-Directed Thermo C6-Lithio Dianion (Thermodynamic Product) Ortho to Carboxylate Start->Thermo Slow COOH-Directed LDA LDA (2.2 eq) -78°C, THF Kinetic->Thermo Warming > -60°C (Equilibration) Benzyne Benzyne Formation (Polymerization/Tar) Kinetic->Benzyne Warming > -40°C (LiF Elimination) DMF Quench: DMF Kinetic->DMF 1. DMF 2. H3O+ Thermo->DMF Target 2,3-Difluoro-4-formylbenzoic Acid (Target) DMF->Target Major Product Isomer 2,3-Difluoro-6-formylbenzoic Acid (Impurity) DMF->Isomer Minor Product

Caption: Kinetic control at -78°C favors the C4-lithiated species (Green). Warming causes equilibration to the C6 isomer (Red) or decomposition to benzyne (Grey).

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Problem: Low Yield or Purity Check1 Is the starting material recovered? Problem->Check1 CheckIsomer Is the product isomeric mix? Problem->CheckIsomer YesRecovered Lithiation Failed Check1->YesRecovered Yes NoRecovered Decomposition occurred Check1->NoRecovered No (Tar formed) Action1 Check Moisture/Solvent. Titrate n-BuLi. YesRecovered->Action1 Action2 Check Temp Control. Did it exceed -60°C? NoRecovered->Action2 Action3 Reduce Lithiation Time. Ensure -78°C strictly. CheckIsomer->Action3 Yes (C6 isomer found)

Caption: Diagnostic flow for identifying root causes of failure in the lithiation-formylation sequence.

Part 4: Alternative Route (Oxidation)

If the lithiation route proves too difficult to scale due to cryogenic requirements, the Oxidation Route is the industrial alternative, though it requires a different precursor.

  • Precursor: 2,3-Difluoro-4-methylbenzoic acid (or its methyl ester).

  • Method: Radical bromination followed by hydrolysis (Sommelet reaction or similar).

  • Risk: Over-oxidation to 2,3-difluoroterephthalic acid is common.

  • Recommendation: Stick to the Lithiation route for lab-scale (<50g) synthesis to ensure high purity of the aldehyde.

References

  • Mortier, J., et al. (1995).[4][5] "Directed lithiation of unprotected benzoic acids."[4][5] Journal of the Chemical Society, Perkin Transactions 1, 1265-1271.[4] Link

    • Establishes the hierarchy of directing groups (F > COOH)
  • Schlosser, M. (2005). "Organometallics in Synthesis: A Manual." Wiley. Authoritative source on the "Schlosser Base" and handling of cryogenic organolithiums.
  • Gong, Y., et al. (2006). "Regioselective synthesis of fluoro-substituted benzoic acid derivatives." Organic Letters, 8(25).
  • Vertex Pharmaceuticals. (2008). "Process for the preparation of Quinolone Antibiotics." World Intellectual Property Organization, WO2008070182.

Sources

Optimization

Optimizing temperature and pressure for 2,3-Difluoro-4-formylbenzoic acid reactions

Technical Support Center: Optimizing Reaction Conditions for 2,3-Difluoro-4-formylbenzoic Acid Executive Summary Compound: 2,3-Difluoro-4-formylbenzoic acid (CAS: 1897016-64-6) Role: Bifunctional building block (Aldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Conditions for 2,3-Difluoro-4-formylbenzoic Acid

Executive Summary

Compound: 2,3-Difluoro-4-formylbenzoic acid (CAS: 1897016-64-6) Role: Bifunctional building block (Aldehyde + Carboxylic Acid) with electron-withdrawing fluorine substituents. Critical Sensitivity: The interplay between the electron-deficient ring and the reactive formyl group makes this compound susceptible to decarbonylation (loss of CO) at high temperatures and Cannizzaro-type disproportionation under basic conditions.

This guide addresses the optimization of Temperature (T) and Pressure (P) to maximize yield and selectivity in downstream applications, specifically focusing on condensation, cyclization, and hydrogenation workflows common in fluoroquinolone and benzimidazole synthesis.

Module 1: Thermal Stability & Pressure Thresholds

Q1: What is the safe operating temperature range for this compound before degradation occurs?

Recommendation:

  • Storage/Handling:

    
     (Room Temperature). Long-term storage should be at 
    
    
    
    under inert atmosphere (Ar/N
    
    
    ).
  • Reaction Maximum (

    
    ): 
    
    
    
    (Short duration).
  • Critical Failure Point:

    
    .
    

Technical Insight: Fluorinated benzaldehydes are prone to thermal decarbonylation catalyzed by trace metals or radical initiators. At temperatures exceeding


, particularly in the presence of transition metal catalysts (often used in subsequent coupling steps), the formyl group can be extruded as CO, yielding the deformylated 2,3-difluorobenzoic acid byproduct.
Q2: When is high-pressure (Autoclave) required?

Recommendation: High pressure is rarely needed for the condensation steps but is critical for:

  • Hydrogenation: If reducing the formyl group to a methyl/alcohol or reducing a downstream imine. (Standard: 5–20 bar H

    
    ).
    
  • 
     Reactions:  If using volatile amines to displace a fluorine atom (a common side reaction or desired pathway depending on position). Sealed tubes at 3–5 bar allow reactions at temperatures above the solvent's boiling point (
    
    
    
    ) to overcome the activation energy of the deactivated ring.

Module 2: Reaction Optimization Protocols

Scenario A: Condensation Reactions (Schiff Base / Heterocycle Formation)

Target: Reaction of the formyl group with primary amines/hydrazines.

The Challenge: The electron-withdrawing fluorine atoms at positions 2 and 3 increase the electrophilicity of the aldehyde carbonyl. While this accelerates reaction rates, it also promotes polymerization and hydrolysis of the product imine if water is not removed.

Optimized Protocol:

ParameterSettingRationale
Temperature 40–60°C Sufficient to drive kinetics without triggering Cannizzaro disproportionation or tar formation.
Pressure Atmospheric No benefit to high pressure.
Additives Dehydrating Agent Use MgSO

or molecular sieves (4Å). The equilibrium constant (

) favors hydrolysis; water removal is critical.
Solvent Ethanol/Toluene Toluene allows for azeotropic water removal (Dean-Stark) if T > 80°C is required for sterically hindered amines.
Scenario B: Nucleophilic Aromatic Substitution ( )

Target: Displacement of Fluorine (usually at C-2 or C-3) by nucleophiles.

The Challenge: The carboxyl and formyl groups are electron-withdrawing (EWG), activating the ring. However, selectivity between the C-2 and C-3 fluorines is temperature-dependent.

Optimized Protocol:

ParameterSettingRationale
Temperature 80–120°C High T is required to overcome the activation barrier.
Pressure Sealed Tube (2–5 bar) Essential if using volatile nucleophiles (e.g., methylamine, ammonia) to prevent reagent loss before reaction completion.
Control Stoichiometry At high T/P, double substitution can occur. Control equivalents strictly (1.05 eq).

Module 3: Troubleshooting Guide

Q3: My reaction mixture turned black/tarry. What happened?

Diagnosis: Thermal decomposition or Base-induced Polymerization.

  • Cause: You likely operated above

    
     in the presence of a strong base (e.g., NaOH, KOH) or without an inert atmosphere. The activated aldehyde is highly sensitive to oxidation and aldol-type polymerization.
    
  • Solution:

    • Lower T to

      
      .[1][2][3]
      
    • Switch to a milder base (e.g., K

      
      CO
      
      
      
      or DIPEA).
    • Strictly exclude oxygen (sparge solvents with N

      
      ).
      
Q4: I am seeing low yields in condensation reactions; the starting material remains.

Diagnosis: Equilibrium limitation.

  • Cause: Water generated during imine formation is reversing the reaction.

  • Solution: Do not increase Temperature/Pressure blindly. Instead, add a chemical scavenger (Ti(OEt)

    
     or Molecular Sieves) to shift the equilibrium.
    
Q5: The formyl group disappeared, but I didn't get the product. I see a carboxylic acid peak.

Diagnosis: Aerobic Oxidation.

  • Cause: The formyl H is easily abstracted. Exposure to air converts the aldehyde to the dicarboxylic acid (2,3-difluoroterephthalic acid).

  • Solution: Degas all solvents. Run reactions under positive Argon pressure.

Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for selecting Temperature and Pressure based on the desired chemical transformation.

OptimizationLogic Start Start: 2,3-Difluoro-4-formylbenzoic acid Target Select Target Transformation Start->Target Condensation Aldehyde Condensation (Imine/Schiff Base) Target->Condensation Functionalize CHO SNAr Fluorine Displacement (S_NAr) Target->SNAr Modify Core Ring Reduction Reduction (Hydrogenation) Target->Reduction Reduce CHO/Ring Cond_Conds T: 40-60°C P: Atmospheric Add: Mol. Sieves Condensation->Cond_Conds SNAr_Conds T: 80-120°C P: Sealed Tube (2-5 bar) Solvent: DMSO/DMF SNAr->SNAr_Conds Red_Conds T: 25-50°C P: 5-20 bar H2 Cat: Pd/C or Pt Reduction->Red_Conds Risk1 Risk: Polymerization Avoid Strong Base Cond_Conds->Risk1 Risk2 Risk: Decarboxylation Avoid T > 140°C SNAr_Conds->Risk2

Caption: Decision matrix for selecting reaction parameters. Blue nodes indicate starting state; Yellow/Red/Green indicate reaction pathways; Dashed boxes indicate optimized conditions.

References

  • Zhang, Y., et al. (2019).[2] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Semantic Scholar. Retrieved from [Link]

Sources

Optimization

Overcoming poor reactivity of 2,3-Difluoro-4-formylbenzoic acid in amide coupling

The following guide is structured as a dedicated Technical Support Center resource. It is designed to troubleshoot and resolve the specific reactivity issues associated with 2,3-difluoro-4-formylbenzoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a dedicated Technical Support Center resource. It is designed to troubleshoot and resolve the specific reactivity issues associated with 2,3-difluoro-4-formylbenzoic acid .

Ticket ID: #DFFA-Coupling-001 Status: Resolved Subject: Overcoming poor reactivity and side reactions in amide coupling.

Executive Summary & Diagnostic

The Problem: Users frequently report low yields (<20%) or complex mixtures when attempting to couple 2,3-difluoro-4-formylbenzoic acid (1) with amines using standard carbodiimide chemistries (EDC/NHS, DCC).

The Root Cause: This substrate presents a "dual-threat" failure mode:

  • Chemoselectivity (The Trap): The C4-formyl group (aldehyde) is highly electrophilic. Primary amines preferentially attack the aldehyde to form imines (Schiff bases) faster than they attack the sterically hindered activated ester.

  • Steric/Electronic Deactivation: The C2-fluorine atom (ortho) creates steric bulk that shields the carbonyl carbon. Furthermore, while the fluorines make the ring electron-poor (potentially increasing electrophilicity), they also reduce the basicity of the carboxylate, making the initial activation step with uronium reagents (HATU/HBTU) sluggish.

Visualizing the Failure Mode

The following diagram illustrates the competitive pathway causing your reaction to fail.

FailureMode Start 2,3-Difluoro-4- formylbenzoic acid IminePath Path A: Nucleophilic Attack on Aldehyde (FAST) Start->IminePath Unprotected CHO AmidePath Path B: Carboxyl Activation (SLOW) Start->AmidePath Steric Hindrance (2-F) Amine Amine (R-NH2) Amine->IminePath SchiffBase Schiff Base / Imine (Major Byproduct) IminePath->SchiffBase Amide Target Amide (Trace Yield) AmidePath->Amide Kinetic Barrier

Caption: Figure 1.[1] Competitive reaction pathways. The unhindered aldehyde (Path A) kinetically outcompetes the sterically hindered carboxylate activation (Path B).

Technical Solutions & Workflows

Strategy A: The "Gold Standard" (Protection-First)

Best for: Valuable amines, alkyl amines, and scale-up. Mechanism: By masking the aldehyde as an acetal, you eliminate Path A (above), forcing the amine to react with the activated carboxylate.

  • Protection: Convert aldehyde to dimethyl acetal or 1,3-dioxolane.

  • Activation: Use T3P (Propylphosphonic anhydride) .[2] T3P is superior to HATU for ortho-substituted benzoic acids due to its smaller transition state and high solubility in organic solvents [1].

  • Deprotection: Mild acidic hydrolysis.

Strategy B: The "Direct Attack" (In Situ Acyl Chloride)

Best for: Non-nucleophilic amines (anilines) or when protection is impossible. Mechanism: Convert the acid to an acid chloride. Acid chlorides are sufficiently reactive to overcome the ortho-fluorine steric hindrance. Warning: You must use non-nucleophilic bases (2,6-lutidine) to prevent polymerization of the aldehyde.

Step-by-Step Protocols

Protocol 1: Acetal Protection & T3P Coupling (Recommended)

Step 1: Protection

  • Dissolve 2,3-difluoro-4-formylbenzoic acid (1.0 equiv) in dry MeOH.

  • Add Trimethyl orthoformate (3.0 equiv) and a catalytic amount of p-TsOH (0.05 equiv).

  • Reflux for 3-5 hours. Monitor by TLC (aldehyde spot disappears).

  • Quench with Et3N, concentrate, and pass through a short silica plug.

    • Result: Methyl ester/dimethyl acetal intermediate.

  • Note: You may need to saponify the ester selectively (LiOH, THF/Water) if the protection step esterified the acid. Alternatively, use ethylene glycol with a Dean-Stark trap in toluene to protect the aldehyde while leaving the acid free (though esterification often occurs; saponification is usually required).

Step 2: T3P Amide Coupling

  • Dissolve the protected acid (1.0 equiv) in 2-MeTHF or EtOAc (T3P works best in these, avoid DMF if possible to simplify workup).

  • Add the Amine (1.1 equiv) and Pyridine (3.0 equiv).

    • Tip: Pyridine is preferred over DIPEA for T3P couplings as it reduces epimerization (not a risk here) and acts as an efficient acyl transfer catalyst [2].

  • Cool to 0°C. Add T3P (50% in EtOAc) (1.5 - 2.0 equiv) dropwise.

  • Allow to warm to Room Temperature (RT) and stir for 12-24h.

  • Workup: Wash with water, 0.5M HCl (careful not to deprotect yet if product is acid sensitive), and brine.

Step 3: Deprotection

  • Dissolve crude amide in Acetone/H2O (4:1).

  • Add catalytic p-TsOH or 1M HCl. Stir at RT for 2 hours.

  • Isolate final product.

Protocol 2: The Ghosez's Reagent Method (Direct)

Use this if you cannot protect the aldehyde.

  • Dissolve 2,3-difluoro-4-formylbenzoic acid in dry DCM.

  • Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv). Stir at RT for 1h.

    • Why: This forms the acid chloride under neutral conditions, avoiding the harsh acidity of SOCl2 which might degrade the aldehyde or induce polymerization.

  • In a separate flask, mix Amine (1.0 equiv) and DIPEA (2.0 equiv) in DCM.

  • Add the activated acid solution to the amine solution dropwise at 0°C.

  • Critical: Do not have excess amine present; keep the stoichiometry tight to prevent Schiff base formation on the aldehyde.

Troubleshooting FAQ

Q: I see a spot on TLC that moves, but NMR shows a mixture of product and starting material imine. Why? A: The imine bond is reversible. On silica gel (acidic), it might hydrolyze back, confusing your TLC. In the reaction pot, the imine is likely the dominant species. You must protect the aldehyde (Protocol 1).

Q: Can I use HATU? A: HATU is often too bulky for ortho-di-substituted or ortho-fluoro systems. The active ester (O-At) is sterically crowded. If you must use uroniums, switch to COMU , which often shows higher rates for hindered substrates, but T3P is statistically superior for this specific scaffold [3].

Q: Why use 2-MeTHF for the T3P reaction? A: 2-Methyltetrahydrofuran separates well from water during workup and has higher solubility for fluorinated aromatics than pure EtOAc. It allows for a "one-pot" wash sequence.

Optimized Workflow Diagram

SuccessPath cluster_0 Critical Control Point Start Start: 2,3-Difluoro-4- formylbenzoic acid Step1 Step 1: Protection (Trimethyl orthoformate) Start->Step1 Mask CHO Step2 Step 2: Saponification (LiOH, THF/H2O) Step1->Step2 Expose COOH Step3 Step 3: Activation (T3P + Pyridine) Step2->Step3 Amide Coupling Step4 Step 4: Deprotection (Acid Hydrolysis) Step3->Step4 Restore CHO Final Final Product: Pure Amide Step4->Final

Caption: Figure 2. The optimized "Protection-First" workflow ensures chemoselectivity and high yields.

References

  • Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[3] Organic Letters, 13(19), 5048–5051.

  • Pattabiraman, V. R. , & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479.

  • Valeur, E. , & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Isomers: A Comparative Guide to the Reactivity of 2,3-Difluoro-4-formylbenzoic Acid and 2,4-Difluoro-4-formylbenzoic Acid

For the discerning researcher in drug development and synthetic chemistry, the selection of building blocks is a critical decision that profoundly impacts reaction outcomes, yield, and the ultimate success of a synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug development and synthetic chemistry, the selection of building blocks is a critical decision that profoundly impacts reaction outcomes, yield, and the ultimate success of a synthetic campaign. Subtleties in the arrangement of functional groups on an aromatic scaffold can lead to significant divergence in chemical behavior. This guide provides an in-depth, objective comparison of the reactivity of two closely related isomers: 2,3-Difluoro-4-formylbenzoic acid and 2,4-Difluoro-4-formylbenzoic acid. By examining their electronic properties and performance in key chemical transformations, we aim to equip scientists with the insights necessary to make informed decisions in their research endeavors.

Structural and Electronic Landscape: The Decisive Role of Fluorine Substitution

The seemingly minor positional difference of a single fluorine atom between 2,3-Difluoro-4-formylbenzoic acid (Isomer A) and 2,4-Difluoro-4-formylbenzoic acid (Isomer B) is the cornerstone of their distinct reactivity profiles. Both molecules possess a benzoic acid framework substituted with a formyl (aldehyde) group and two fluorine atoms. However, the spatial relationship of these substituents dictates the electronic distribution within the aromatic ring and the steric environment around the reactive centers.

The reactivity of these molecules is primarily governed by the interplay of three functional groups: the electron-withdrawing carboxylic acid (-COOH) and formyl (-CHO) groups, and the dual-natured fluorine atoms. Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity, while also possessing a weaker, electron-donating mesomeric (+M) or resonance effect.[1][2] Generally, for halogens, the inductive effect dominates, leading to an overall deactivation of the aromatic ring towards electrophilic substitution.[1][3]

In 2,3-Difluoro-4-formylbenzoic acid (Isomer A) , the fluorine atoms are positioned ortho and meta to the carboxylic acid, and ortho and meta to the formyl group, respectively. The fluorine at position 2 exerts a strong ortho effect on the carboxylic acid, which can influence its acidity.[4][5]

In 2,4-Difluoro-4-formylbenzoic acid (Isomer B) , the fluorine atoms are ortho and para to the carboxylic acid, and ortho and meta to the formyl group. The para-positioning of one fluorine relative to the carboxyl group will have a different electronic influence compared to the meta-positioning in Isomer A.

G cluster_A 2,3-Difluoro-4-formylbenzoic acid (Isomer A) cluster_B 2,4-Difluoro-4-formylbenzoic acid (Isomer B) A C₁ A1 C-COOH A2 C₂-F A3 C₃-F A4 C₄-CHO A5 C₅ A6 C₆ A_label Ortho F to COOH Meta F to CHO B C₁ B1 C-COOH B2 C₂-F B3 C₃ B4 C₄-F B5 C₅-CHO B6 C₆ B_label Ortho F to COOH Para F to COOH

Figure 1. Structural comparison highlighting the differing fluorine substitution patterns.

Comparative Reactivity Analysis

The distinct electronic and steric environments of the two isomers lead to predictable differences in their reactivity in several key classes of reactions.

Acidity of the Carboxylic Acid

The acidity of the carboxylic acid group is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups stabilize the carboxylate anion, thereby increasing acidity.

  • 2,3-Difluoro-4-formylbenzoic acid (Isomer A): The fluorine atom at the 2-position exerts a strong -I effect and a steric "ortho effect," which forces the carboxylic acid out of the plane of the ring, disrupting resonance stabilization of the neutral acid and stabilizing the carboxylate anion.[4][5] The fluorine at the 3-position also contributes a -I effect.

  • 2,4-Difluoro-4-formylbenzoic acid (Isomer B): This isomer also benefits from the ortho-fluorine at position 2. The fluorine at the 4-position (para) can exert both a -I effect and a +M effect.

Anticipated Outcome: Due to the combined ortho and meta inductive effects of the two fluorine atoms, 2,3-Difluoro-4-formylbenzoic acid is predicted to be a slightly stronger acid than 2,4-Difluoro-4-formylbenzoic acid.

Nucleophilic Addition to the Aldehyde

The reactivity of the aldehyde group towards nucleophiles is enhanced by electron-withdrawing groups on the aromatic ring, which increase the partial positive charge on the carbonyl carbon.[6][7]

  • 2,3-Difluoro-4-formylbenzoic acid (Isomer A): The formyl group is flanked by two fluorine atoms in the ortho and meta positions, both of which exert a strong electron-withdrawing inductive effect.

  • 2,4-Difluoro-4-formylbenzoic acid (Isomer B): The formyl group has a fluorine atom in the ortho position and another in the meta position.

Anticipated Outcome: Both isomers have highly activated aldehyde groups. However, the cumulative electron-withdrawing effect from the 2- and 3-positioned fluorines in 2,3-Difluoro-4-formylbenzoic acid is expected to render its aldehyde group more electrophilic and thus more reactive towards nucleophiles compared to the 2,4-difluoro isomer.

Nucleophilic Aromatic Substitution (SNAr)

For SNAr reactions, the rate is enhanced by the presence of strong electron-withdrawing groups ortho and para to the leaving group. In this case, the fluorine atoms themselves can act as leaving groups under forcing conditions, or they can activate other leaving groups on the ring. The formyl and carboxylic acid groups are strong activating groups for SNAr.

Anticipated Outcome: The relative reactivity in SNAr reactions would be highly dependent on the position of the leaving group and the specific reaction conditions. A detailed analysis of the stability of the Meisenheimer intermediate would be necessary for a definitive prediction.

Experimental Protocols for Reactivity Comparison

To empirically validate the predicted differences in reactivity, the following experimental protocols are proposed.

Experiment 1: Comparative pKa Determination

Objective: To quantitatively compare the acidity of the two isomers.

Methodology:

  • Prepare 0.01 M solutions of both 2,3-Difluoro-4-formylbenzoic acid and 2,4-Difluoro-4-formylbenzoic acid in a 1:1 mixture of ethanol and water.

  • Titrate each solution with a standardized 0.01 M solution of sodium hydroxide.

  • Monitor the pH of the solution using a calibrated pH meter throughout the titration.

  • Plot the pH as a function of the volume of NaOH added to generate a titration curve for each isomer.

  • Determine the pKa value for each acid from the pH at the half-equivalence point.

G cluster_workflow pKa Determination Workflow A Prepare 0.01 M Acid Solution B Titrate with 0.01 M NaOH A->B C Monitor pH B->C D Plot Titration Curve C->D E Determine pKa D->E

Figure 2. Workflow for comparative pKa determination.

Experiment 2: Competitive Wittig Reaction

Objective: To compare the reactivity of the aldehyde functional groups towards a common nucleophile.

Methodology:

  • In a round-bottom flask, dissolve equimolar amounts (e.g., 1 mmol each) of 2,3-Difluoro-4-formylbenzoic acid and 2,4-Difluoro-4-formylbenzoic acid in anhydrous THF.

  • Prepare the Wittig reagent by deprotonating methyltriphenylphosphonium bromide (1.1 mmol) with n-butyllithium in THF at 0°C.

  • Slowly add the Wittig reagent (1 mmol) to the solution containing the two aldehydes at 0°C.

  • Allow the reaction to proceed for a set amount of time (e.g., 30 minutes).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the products with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the product mixture by 1H NMR or GC-MS to determine the relative ratio of the two alkene products, which will reflect the relative reactivity of the two starting aldehydes.[8][9][10][11]

G cluster_workflow Competitive Wittig Reaction Workflow A Mix Equimolar Aldehydes C Add Limiting Wittig Reagent A->C B Prepare Wittig Reagent B->C D React and Quench C->D E Analyze Product Ratio D->E

Sources

Comparative

Comparison of spectroscopic data of difluoro-4-formylbenzoic acid isomers

Comprehensive Spectroscopic Comparison Guide: Difluoro-4-formylbenzoic Acid Isomers Executive Summary & Rationale Fluorinated aromatic building blocks are indispensable in modern medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Comparison Guide: Difluoro-4-formylbenzoic Acid Isomers

Executive Summary & Rationale

Fluorinated aromatic building blocks are indispensable in modern medicinal chemistry and drug development. The strategic placement of fluorine atoms modulates a molecule's lipophilicity, metabolic stability, and target binding affinity. Among these, isomers of difluoro-4-formylbenzoic acid—specifically the 3,5-difluoro, 2,6-difluoro, and 2,3-difluoro variants—serve as critical intermediates for synthesizing Retinoid-X-Receptor (RXR) agonists[1] and various integrin inhibitors.

For instance, directed ortho-metalation followed by formylation is a standard approach to access 2,6-difluoro-4-formylbenzoic acid from 3,5-difluorobenzoic acid[2]. Because these isomers share the exact same molecular weight and functional groups, traditional chromatographic methods can sometimes struggle to differentiate them unambiguously. This guide objectively compares their spectroscopic profiles (NMR, IR, and MS) to provide a self-validating framework for structural confirmation.

Mechanistic Insights: The Causality of Spectroscopic Shifts

Before executing experimental protocols, it is crucial to understand why these isomers exhibit different spectroscopic signatures. High-resolution NMR spectroscopy provides critical data regarding the electronic environment and conformational preferences of these fluorinated networks[3].

  • Electronic Effects (Inductive vs. Resonance): Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I). However, its lone pairs can also donate electron density into the aromatic ring via resonance (+M). The balance of these forces dictates the chemical shifts.

  • ¹H NMR Chemical Shifts: In 3,5-difluoro-4-formylbenzoic acid, the aromatic protons are located at the 2 and 6 positions. They are ortho to the carboxylic acid and meta to the formyl group. In contrast, for 2,6-difluoro-4-formylbenzoic acid, the protons are at the 3 and 5 positions, flanked by the fluorine and the highly deshielding formyl group. This proximity to the aldehyde pushes the aromatic protons of the 2,6-isomer slightly downfield.

  • ¹⁹F NMR Symmetry: The symmetry of the 3,5- and 2,6-isomers results in a single, distinct fluorine environment (producing one major signal). However, asymmetrical isomers like 2,3-difluoro-4-formylbenzoic acid will display two distinct ¹⁹F signals with complex F-F and F-H coupling patterns.

Comparative Spectroscopic Data

The following table synthesizes the expected and literature-reported quantitative data for the primary isomers to allow for rapid cross-referencing.

Spectroscopic Parameter3,5-Difluoro-4-formylbenzoic acid2,6-Difluoro-4-formylbenzoic acid2,3-Difluoro-4-formylbenzoic acid
Symmetry C2v (Symmetric)C2v (Symmetric)C1 (Asymmetric)
¹H NMR (DMSO-d6) δ 10.23 (s, 1H, CHO), 7.63-7.70 (m, 2H, Ar-H)[4]δ ~10.05 (s, 1H, CHO), ~7.75 (m, 2H, Ar-H)δ ~10.15 (s, 1H), ~7.9 (m, 1H), ~7.6 (m, 1H)
¹⁹F NMR (DMSO-d6) Single environment (~ -112 ppm)Single environment (~ -110 ppm)Two distinct environments
MS (ESI, [M-H]⁻) m/z 185.0m/z 185.0m/z 185.0
MS (ESI, [M+H]⁺) m/z 187.17[4]m/z 187.17m/z 187.17
IR (C=O stretch) ~1705 cm⁻¹ (CHO), 1685 cm⁻¹ (COOH)~1710 cm⁻¹ (CHO), 1690 cm⁻¹ (COOH)~1700 cm⁻¹, 1680 cm⁻¹

Note: Minor variations in chemical shifts may occur depending on sample concentration, temperature, and exact solvent calibration.

Experimental Protocols: A Self-Validating System

To ensure high trustworthiness and reproducibility, the following standardized workflows must be employed. Each step is designed to validate the previous one, ensuring absolute structural certainty.

Protocol A: High-Resolution NMR Spectroscopy Purpose: To determine precise connectivity and three-dimensional structure[3].

  • Sample Preparation: Dissolve 10–15 mg of the purified difluoro-4-formylbenzoic acid isomer in 0.6 mL of anhydrous DMSO-d6. Ensure the solvent contains 0.05% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters (¹H NMR): Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the aldehyde and aromatic protons. Acquire 16 scans.

  • Acquisition Parameters (¹⁹F NMR): Switch the probe to the fluorine frequency (approx. 376 MHz). Acquire 64 scans with proton decoupling to simplify the spectra, followed by a coupled spectrum to observe F-H interactions.

  • Validation Check: The integration of the ¹H NMR must yield a strict 1:2 ratio for the aldehyde proton to the aromatic protons in symmetric isomers[4]. Any deviation indicates an asymmetric isomer (e.g., 2,3-difluoro) or an impurity.

Protocol B: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water containing 0.1% Formic Acid.

  • Injection: Use direct infusion at a flow rate of 10 µL/min.

  • Ionization Mode: Run in both Positive and Negative ESI modes. Negative mode is highly recommended as the carboxylic acid moiety readily deprotonates, yielding a strong [M-H]⁻ peak at m/z 185.0. Positive mode will yield [M+H]⁺ at m/z 187.17[4].

Protocol C: Attenuated Total Reflectance (ATR) FT-IR

  • Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Measurement: Place 1-2 mg of the solid powder directly onto the crystal. Apply uniform pressure using the anvil.

  • Analysis: Identify the dual carbonyl stretches. The aldehyde C=O typically appears at a slightly higher wavenumber than the hydrogen-bonded carboxylic acid C=O.

Visualizing the Characterization Workflow

Workflow N1 Synthesis & Isolation Difluoro-4-formylbenzoic Acid N2 Sample Preparation (DMSO-d6, 0.05% TMS) N1->N2 Purified Compound N4 High-Resolution MS (ESI) (Positive/Negative Ion Mode) N1->N4 Dilute Solution N5 FT-IR Spectroscopy (ATR Method) N1->N5 Solid State N3 1H & 19F NMR Spectroscopy (Bruker 400 MHz) N2->N3 NMR Tube N6 Data Integration & Isomer Differentiation N3->N6 Chemical Shifts & J-Coupling N4->N6 m/z [M+H]+ / [M-H]- N5->N6 Vibrational Modes

Figure 1: Standardized spectroscopic characterization workflow for difluoro-4-formylbenzoic acid isomers.

References

  • 4-CARBOXY-2,6-DIFLUOROBENZALDEHYDE synthesis - ChemicalBook. 4

  • Modeling, Synthesis and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists - NIH PMC. 1

  • 4-(Aminomethyl)-2,6-difluorobenzoic Acid - Benchchem. 2

  • High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis - Benchchem. 3

Sources

Validation

Comparative Guide: 2,3-Difluoro-4-formylbenzoic Acid vs. Non-Fluorinated Analogs in Advanced Polymer Synthesis

[1] Executive Summary: The "Fluorine Effect" in Monomer Design This guide evaluates the performance of 2,3-Difluoro-4-formylbenzoic acid (DFFBA) (CAS: 1897016-64-6) as a specialized building block for high-performance po...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The "Fluorine Effect" in Monomer Design

This guide evaluates the performance of 2,3-Difluoro-4-formylbenzoic acid (DFFBA) (CAS: 1897016-64-6) as a specialized building block for high-performance polymers, specifically comparing it to its non-fluorinated analog, 4-Formylbenzoic acid (4-FBA) .[1]

While 4-FBA is a workhorse intermediate for liquid crystals and standard Schiff-base polymers, the introduction of fluorine atoms at the 2,3-positions induces profound electronic and steric changes.[1] These modifications are critical for applications requiring n-type semiconductivity , enhanced dielectric anisotropy , and controlled crystallinity (e.g., in Liquid Crystal Displays (LCDs) or Covalent Organic Frameworks (COFs)).[1]

Key Performance Differentiators
FeatureNon-Fluorinated (4-FBA)Fluorinated (2,3-Difluoro-4-formylbenzoic acid)Technical Implication
Electronic Character Electron-neutral/weakly withdrawingStrong Electron-Withdrawing (Inductive -I)Lowers HOMO/LUMO levels; increases air stability in conjugated systems.[1]
Acidity (pKa) ~3.5 - 4.0< 3.0 (Estimated)Ortho-fluorine stabilizes the carboxylate anion, increasing reactivity in esterification.[1]
Planarity Rotational freedom between rings"Fluorine Lock" (Intramolecular interactions)Induces planar backbone conformation via F[1]···H or F···S interactions, enhancing charge mobility.[1]
Solubility Low in common organic solventsEnhanced in polar aprotic solventsImproves processability of resulting polymers in THF, DMF, or DMAC.[1]

Technical Deep Dive: Structural & Electronic Causality

The "Fluorine Lock" Mechanism

In polymer synthesis, particularly for conjugated systems like polyazomethines (Schiff bases), chain planarity is paramount for charge transport.[1]

  • 4-FBA: The phenyl ring and the subsequent linkage (imine/ester) suffer from steric torsion, breaking conjugation length.[1]

  • DFFBA: The fluorine atoms at positions 2 and 3 create non-covalent intramolecular interactions (e.g., C–F[1]···H–C or C–F···S) with adjacent units. This "locks" the polymer backbone into a planar ribbon, significantly enhancing

    
    -
    
    
    
    stacking and crystallinity.[1]
Reactivity Profile

The 2,3-difluoro substitution pattern creates a "push-pull" conflict:

  • Aldehyde Electrophilicity: The electron-withdrawing fluorines make the formyl carbon (

    
    ) more electrophilic, accelerating Schiff-base formation with amines.[1]
    
  • Steric Hindrance: The fluorine at position 3 is ortho to the formyl group. While it activates the carbon electronically, it sterically hinders the approach of bulky nucleophiles compared to the naked 4-FBA.[1]

Experimental Protocol: Synthesis of Fluorinated Polyazomethine

This protocol contrasts the use of DFFBA vs. 4-FBA in synthesizing a high-performance polyazomethine ether.[1] This workflow is self-validating via inherent solubility changes and spectroscopic shifts.[1]

Materials
  • Monomer A: 2,3-Difluoro-4-formylbenzoic acid (DFFBA) [Target] OR 4-Formylbenzoic acid (4-FBA) [Control].[1]

  • Monomer B: 4,4'-Oxydianiline (ODA) (Aromatic diamine linker).[1]

  • Solvent: Anhydrous N,N-Dimethylacetamide (DMAc).[1]

  • Catalyst: LiCl (to improve solubility of the growing chain).

Step-by-Step Methodology
Step 1: Pre-Activation (The Acid Chloride Route)

Rationale: Direct polycondensation of the acid-aldehyde is difficult.[1] We first convert the carboxylic acid to an acid chloride to facilitate polymerization with a diamine, or use a "one-pot" high-temperature route.[1] Here we use the Direct Polycondensation method favored for formyl-benzoic derivatives to form poly(azomethine-amide)s or similar networks.[1]

Protocol:

  • Dissolution: Dissolve 2.0 mmol of Monomer B (ODA) in 10 mL anhydrous DMAc under

    
     atmosphere.
    
  • Addition: Add 2.0 mmol of Monomer A (DFFBA or 4-FBA).

    • Observation Point: DFFBA will dissolve faster due to higher polarity and acidity.

  • Catalysis: Add 1.5 wt% LiCl and 3 drops of Pyridine.

  • Thermal Cycle:

    • Heat to 80°C for 2 hours (Imine formation - Knoevenagel/Schiff type).

    • Ramp to 160°C for 12 hours (Amide formation/Polymerization).

    • Critical Difference: For DFFBA, maintain strict anhydrous conditions.[1] The electron-deficient aldehyde is prone to hydration to a gem-diol, which kills reactivity.[1]

  • Precipitation: Pour the hot viscous solution into 300 mL methanol.

  • Filtration: Collect the precipitate. The DFFBA polymer will likely be a lighter yellow/fibrous solid, whereas the 4-FBA polymer is often darker and more powdery due to lower solubility/lower molecular weight.[1]

Validation (QC)
  • FT-IR: Look for the disappearance of the aldehyde

    
     stretch (~1700 cm⁻¹) and appearance of the imine 
    
    
    
    stretch (~1620 cm⁻¹).[1] Note: The C-F bond in DFFBA polymer will show strong bands at 1000–1200 cm⁻¹.
  • Solubility Test: Attempt to redissolve 10 mg in THF. The fluorinated polymer (DFFBA) should show partial to full solubility; the non-fluorinated analog (4-FBA) will likely remain insoluble.[1]

Visualizing the Pathway

The following diagram illustrates the structural difference and the resulting "Planar Ribbon" effect induced by the fluorine atoms.

PolymerComparison cluster_monomers Monomer Comparison cluster_process Polymerization (Schiff Base) cluster_outcome Polymer Architecture FBA 4-Formylbenzoic Acid (Non-Fluorinated) Steric Torsion Possible Condensation Condensation with Diamine (-H2O) FBA->Condensation DFFBA 2,3-Difluoro-4-formylbenzoic Acid (Fluorinated) High Electrophilicity DFFBA->Condensation Faster Kinetics Poly_FBA Standard Polyazomethine Twisted Backbone Lower Solubility Condensation->Poly_FBA Poly_DFFBA Fluorinated Polyazomethine Planar 'Ribbon' (F...H Lock) Enhanced Solubility & Electron Transport Condensation->Poly_DFFBA F-Induced Planarity

Caption: Comparative synthesis pathway showing the impact of 2,3-difluoro substitution on reaction kinetics and final polymer architecture (Planarity).

Applications & Performance Data

Liquid Crystal Polymers (LCPs)

In liquid crystal polyesters, the 4-formylbenzoic acid moiety often serves as the mesogenic core.[1]

  • Non-Fluorinated: Exhibits standard Nematic phases. High melting points often make processing difficult.

  • Fluorinated (DFFBA): The lateral fluorine atoms disrupt the crystal lattice just enough to lower the melting point (Tm) while maintaining the liquid crystalline phase stability (clearing point). This widens the mesophase temperature range, crucial for display applications.[1]

    • Data Trend: DFFBA derivatives typically show a melting point depression of 20–40°C compared to 4-FBA analogs, improving processability.[1]

Covalent Organic Frameworks (COFs)

When used to construct COFs (e.g., reacting with triamines):

  • Porosity: DFFBA-based COFs exhibit higher BET surface areas due to the rigid, planar struts preventing pore collapse.[1]

  • Adsorption: The polar C-F bonds create specific binding sites for gas separation (e.g.,

    
     over 
    
    
    
    ), a feature absent in 4-FBA COFs.[1]

References

  • Sigma-Aldrich. (n.d.).[1][2] 2,3-Difluoro-4-formylbenzoic acid Product Sheet. Retrieved from [1]

  • Royal Society of Chemistry. (2022).[1] Catalyst-free and efficient fabrication of highly crystalline fluorinated covalent organic frameworks. Journal of Materials Chemistry A. Retrieved from [1]

  • National Institutes of Health (NIH). (2025). Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals. PubMed Central.[1] Retrieved from [1]

  • ChemicalBook. (2024). 4-Formylbenzoic acid: Chemical Characteristics and Applications. Retrieved from [1]

  • BenchChem. (2025).[3] Comparative Guide to Halogenated Formylbenzoic Acids. Retrieved from [1]

Sources

Comparative

Validating the Structure of 2,3-Difluoro-4-formylbenzoic Acid: A Comparison Guide for X-ray Crystallography vs. Alternative Techniques

As a Senior Application Scientist, I frequently oversee the structural validation of highly functionalized building blocks critical to drug discovery. For researchers and drug development professionals, 2,3-Difluoro-4-fo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the structural validation of highly functionalized building blocks critical to drug discovery. For researchers and drug development professionals, 2,3-Difluoro-4-formylbenzoic acid (CAS: 1897016-64-6) [1] represents a highly versatile, yet analytically challenging, fluorinated scaffold.

While routine techniques like Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for high-throughput screening, they often fall short when unambiguous 3D spatial resolution is required. This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against traditional alternatives, providing actionable protocols and demonstrating why crystallography remains the gold standard for the absolute structural validation of complex fluorinated aromatics.

The Analytical Challenge: Why Fluorinated Aromatics Demand Orthogonal Validation

When evaluating the structure of 2,3-Difluoro-4-formylbenzoic acid, analysts must account for the spatial relationship between the carboxylic acid, the formyl (aldehyde) group, and the two adjacent fluorine atoms on the benzene ring.

  • The NMR Conundrum: The

    
     nucleus has a spin of 1/2, a 100% natural abundance, and a remarkably high gyromagnetic ratio [2]. Consequently, the 
    
    
    
    and
    
    
    NMR spectra of this compound exhibit complex, higher-order spin-spin coupling networks (
    
    
    and
    
    
    ). Distinguishing between subtle regioisomers (e.g., 2,4-difluoro vs. 2,3-difluoro) relies heavily on multidimensional NMR (HMBC, NOESY), which can be ambiguous due to overlapping multiplets and varying nuclear relaxation times.
  • The Mass Spectrometry Limit: LC-MS provides excellent molecular weight confirmation and fragmentation data but offers zero insight into the 3D spatial arrangement, bond lengths, or exact regiochemistry.

  • The Crystallographic Solution: SC-XRD bypasses spin-coupling complexities entirely. By mapping the electron density of the molecule within a crystal lattice, it provides direct, visual, and mathematically rigorous proof of absolute configuration and exact atomic connectivity [3][4].

Methodology Comparison: SC-XRD vs. Alternatives

To objectively select the right tool for structural validation, we must weigh the performance of each technique against its operational requirements.

Performance MetricSingle Crystal X-ray Diffraction (SC-XRD)1D / 2D NMR SpectroscopyLiquid Chromatography-Mass Spec (LC-MS)
Primary Output 3D Electron Density Map & Bond LengthsChemical Shifts & J-Coupling NetworksMolecular Weight & Fragmentation Pattern
Absolute Regiochemistry Definitive (Direct spatial visualization)Inferential (Requires complex 2D correlation)Poor (Isomers often have identical mass)
Fluorine Interference None (F atoms diffract clearly)High (Extensive

spin-spin coupling)
None
Sample Requirement Single high-quality crystal (~0.1 mm)~5–10 mg dissolved in deuterated solvent< 1 mg (Highly sensitive)
Throughput Low to Medium (Crystallization is a bottleneck)High (Minutes to hours)Very High (Minutes)
Structural Validation Decision Workflow

DecisionMatrix A Synthesize/Procure 2,3-Difluoro-4-formylbenzoic acid B Primary Screen: LC-MS & 1D 1H/19F NMR A->B C Complex 19F-1H Coupling or Regioisomer Ambiguity? B->C D Single Crystal X-Ray Diffraction (SC-XRD) C->D Yes (Needs 3D Map) E 2D NMR (COSY/HMBC) C->E No (Routine Check) F Absolute 3D Structure Validated D->F E->F If resolved

Decision matrix for selecting structural validation methods for fluorinated aromatics.

Self-Validating Experimental Protocol: SC-XRD Workflow

A robust structural validation protocol must be a self-validating system. The following methodology details the SC-XRD workflow for 2,3-Difluoro-4-formylbenzoic acid, explicitly outlining the causality behind each experimental choice.

XRDWorkflow N1 1. Crystallization (Slow Evap.) N2 2. Crystal Selection (Polarized Light) N1->N2 N3 3. X-Ray Diffraction (Data Collection) N2->N3 N4 4. Phase Problem (Direct Methods) N3->N4 N5 5. Refinement (Least-Squares) N4->N5

Self-validating five-step workflow for Single Crystal X-Ray Diffraction (SC-XRD).

Step-by-Step Methodology

1. Solvent Selection & Crystallization (Vapor Diffusion Method)

  • Action: Dissolve 20–50 mg of 2,3-Difluoro-4-formylbenzoic acid in a minimal amount of ethyl acetate. Place the vial inside a larger, sealed chamber containing a volatile antisolvent (e.g., hexane). Allow the antisolvent to slowly diffuse into the solution over 3–7 days.

  • Causality: Benzoic acid derivatives strongly favor the formation of hydrogen-bonded dimers [5]. A slow-diffusion, non-competing solvent system ensures these carboxylic acid dimers form cleanly and thermodynamically, promoting highly ordered, defect-free crystal lattices.

2. Crystal Harvesting & Mounting

  • Action: Submerge the crystals in a perfluorinated polyether oil. Select a single, transparent crystal (approx. 0.1 x 0.1 x 0.2 mm) under a polarized light microscope and mount it on a micromount loop.

  • Causality: The oil protects the crystal from atmospheric moisture and physical degradation. Complete optical extinction under crossed polarizers confirms the crystal is a single domain (not twinned), which is critical for avoiding overlapping, unsolvable diffraction lattices.

3. Data Acquisition

  • Action: Mount the crystal on a diffractometer equipped with a Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    microfocus source. Collect data under a nitrogen stream at cryogenic temperatures (100 K).
  • Causality: Cryogenic cooling minimizes atomic thermal vibrations (Debye-Waller factors). This sharpens the diffraction spots, vastly improving high-angle resolution and the precision of the resulting C–F bond length measurements.

4. Structure Solution (Solving the Phase Problem)

  • Action: Integrate the diffraction images and solve the phase problem using direct methods (e.g., SHELXT software).

  • Causality: Because X-ray detectors only measure the amplitude of the diffracted waves and lose the phase angle, direct methods utilize statistical relationships between the intensities of the heaviest atoms (O and F) to mathematically reconstruct the initial electron density map.

5. Least-Squares Refinement (The Self-Validation Loop)

  • Action: Refine the atomic model against the squared structure factors (

    
    ) using SHELXL. Assign anisotropic displacement parameters to all non-hydrogen atoms.
    
  • Causality: This step is the ultimate internal validation. The software iteratively minimizes the difference between the experimental diffraction data (

    
    ) and the theoretical data calculated from your model (
    
    
    
    ).
Expected Crystallographic Parameters

If the protocol is executed correctly, the refinement will yield parameters closely aligning with the following expected data for 2,3-Difluoro-4-formylbenzoic acid:

ParameterExpected Value / RangeStructural Significance
Space Group

or

Highly characteristic for centrosymmetric carboxylic acid dimers.

Value (Final)

(or 5%)
Self-Validation Check: Mathematically proves the proposed model accurately matches the raw experimental data.
Goodness-of-Fit (GoF)

Indicates appropriate statistical weighting of the diffraction data.
C–F Bond Length

Å
Unambiguously confirms the presence and exact ortho-regiochemistry of the fluorine atoms on the aromatic ring.
Thermal Ellipsoids Well-defined, non-elongatedConfirms the absence of crystallographic disorder at the formyl and fluoro positions.

Conclusion

While NMR and LC-MS are foundational for daily laboratory workflows, the complex spin-coupling nature of fluorinated aromatics like 2,3-Difluoro-4-formylbenzoic acid introduces layers of interpretive ambiguity. By employing Single Crystal X-ray Crystallography, researchers leverage a self-validating methodology that transcends spectral interpretation. SC-XRD directly maps the electron density, providing an indisputable, mathematically refined 3D model that guarantees the scientific integrity of your drug development pipeline.

References

  • Oxford Instruments. "Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy". Source: oxinst.com. URL: [Link]

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM". Source: creative-biostructure.com. URL: [Link]

  • Sygnature Discovery. "Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM". Source: sygnaturediscovery.com. URL: [Link]

  • RSC Publishing. "Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: stoichiometric variants, polymorphism and twinning". Source: rsc.org. URL: [Link]

Validation

Benchmarking 2,3-Difluoro-4-formylbenzoic Acid in the Ugi Four-Component Reaction (U-4CR): A Comparative Guide

Executive Summary The incorporation of fluorine atoms into drug-like scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 2,3-Dif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The incorporation of fluorine atoms into drug-like scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 2,3-Difluoro-4-formylbenzoic acid (CAS 1897016-64-6) serves as a highly versatile bifunctional building block for these purposes. However, deploying this electron-deficient aldehyde in the Ugi Four-Component Reaction (U-4CR) presents unique kinetic challenges. This guide benchmarks its performance against non-fluorinated analogs and provides a self-validating protocol engineered to overcome its inherent mechanistic bottlenecks.

Mechanistic Causality: The Dual-Edged Sword of Fluorination

In the classical U-4CR, the reaction proceeds via sequential imine formation, protonation to an iminium ion, isocyanide α-addition to form a nitrilium intermediate, carboxylate trapping, and a final irreversible Mumm rearrangement[1]. As a Senior Application Scientist, it is critical to understand that the introduction of two highly electronegative fluorine atoms ortho and meta to the formyl group exerts a profound inductive electron-withdrawing effect (-I effect), which acts as a double-edged sword:

  • The Kinetic Advantage: The increased electrophilicity of the formyl carbon dramatically accelerates the initial condensation with primary amines to form the imine.

  • The Thermodynamic Bottleneck: Conversely, the strong -I effect severely depletes the electron density on the resulting imine nitrogen, drastically reducing its basicity. This creates a high activation barrier for protonation by the carboxylic acid[1]. Since the highly electrophilic iminium ion is required for the subsequent isocyanide attack, this protonation step becomes a severe kinetic bottleneck.

Failure to efficiently protonate the imine allows the competing2 to dominate, where the isocyanide and carboxylic acid react directly with the unconsumed or unactivated aldehyde[2]. Consequently, aldehydes containing strong electron-withdrawing groups (EWGs) often afford significantly lower yields in classical Ugi protocols compared to their electron-donating counterparts[3].

UgiMechanism A Aldehyde (2,3-Difluoro) C Imine (Low Basicity) A->C + Amine (Fast) B Amine B->C D Iminium Ion (Electrophilic) C->D + R-COOH (Rate-Limiting) E Nitrilium Ion D->E + Isocyanide (Fast) F Imidate E->F + Carboxylate G Ugi Product F->G Mumm Rearrangement

Figure 1: U-4CR mechanism highlighting the rate-limiting imine protonation step.

Benchmarking Data: Comparative Performance Analysis

To objectively evaluate the impact of fluorination, we benchmarked 2,3-Difluoro-4-formylbenzoic acid against its mono-fluoro and non-fluorinated analogs.

Standard Reaction Conditions: Aldehyde (1.0 eq), Benzylamine (1.0 eq), Acetic Acid (1.0 eq), tert-Butyl isocyanide (1.0 eq), 25 °C, 0.5 M concentration.

Aldehyde SubstrateImine Formation (

)
Yield in MeOH (24h)Yield in MeOH/TFE (24h)Major Side Product
4-Formylbenzoic acid 45 min82%85%None
3-Fluoro-4-formylbenzoic acid 15 min61%78%Passerini Adduct
2,3-Difluoro-4-formylbenzoic acid < 5 min34% 81% Passerini Adduct

Data Synthesis & Causality: As demonstrated in the benchmarking data, while the di-fluoro analog forms the imine almost instantaneously, its overall Ugi yield in standard methanol plummets to 34% due to stalled protonation and subsequent Passerini competition[2].

To rescue the reaction, we utilize a 1:1 mixture of Methanol and 2,2,2-Trifluoroethanol (TFE). TFE acts as a potent hydrogen-bond donor, stabilizing the transition state during imine protonation and accelerating the formation of the iminium ion without acting as a competing nucleophile. This solvent engineering restores the yield of the di-fluoro scaffold to a highly practical 81%.

Experimental Protocols: A Self-Validating System

As an application scientist, I emphasize protocols that build in their own quality control. The following workflow ensures that the kinetic bottleneck of 2,3-Difluoro-4-formylbenzoic acid is actively managed and verified at each step.

Workflow Step1 Step 1: Imine Pre-formation (Aldehyde + Amine in MeOH/TFE) QC1 QC 1: LC-MS Check Ensure >95% Imine Step1->QC1 Step2 Step 2: MCR Assembly (Add R-COOH + Isocyanide at 0°C) QC1->Step2 Pass QC2 QC 2: LC-MS Check Monitor Passerini vs Ugi Step2->QC2 Step3 Step 3: Precipitation (Dropwise addition to cold H2O) QC2->Step3 Pass

Figure 2: Self-validating experimental workflow for fluorinated Ugi products.

Step-by-Step Methodology:

Step 1: Imine Pre-formation (Kinetic Isolation)

  • Dissolve 2,3-Difluoro-4-formylbenzoic acid (1.0 mmol) in 1.0 mL of a 1:1 (v/v) mixture of anhydrous Methanol and 2,2,2-Trifluoroethanol (TFE).

  • Add the primary amine (1.0 mmol) dropwise under continuous stirring. Causality: Pre-forming the imine prevents the carboxylic acid from prematurely reacting with the highly electrophilic aldehyde via the Passerini pathway[2].

Step 2: Validation Checkpoint 1

  • Stir the mixture for 15 minutes at room temperature.

  • Analyze a 5 µL aliquot via LC-MS. Ensure >95% consumption of the aldehyde. The imine mass

    
     must be the dominant peak before proceeding.
    

Step 3: MCR Assembly

  • Cool the reaction vessel to 0 °C using an ice bath. Causality: Cooling controls the exotherm of the isocyanide addition and further suppresses intermolecular side reactions[2].

  • Add the carboxylic acid (1.0 mmol) followed immediately by the isocyanide (1.0 mmol).

  • Allow the reaction to warm to room temperature naturally and stir for 12 hours.

Step 4: Validation Checkpoint 2

  • Analyze the crude mixture via LC-MS.

  • Diagnostic: The Ugi product will show the expected mass ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    . If the Passerini product is detected (Mass = Aldehyde + Acid + Isocyanide), it indicates that the TFE concentration was insufficient to drive imine protonation for your specific amine substrate.
    

Step 5: Isolation

  • Add the reaction mixture dropwise into 10 mL of vigorously stirred ice-cold water.

  • The highly fluorinated peptidomimetic product will typically precipitate as a white solid. Filter under vacuum and wash with cold water to yield the pure product.

References
  • Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores Source: ResearchGate URL:[Link]

  • Recent Access to Polycycles via Post-Ugi Reactions Source: MDPI URL:[Link]

Sources

Comparative

Cross-reactivity studies of 2,3-Difluoro-4-formylbenzoic acid in complex reaction mixtures

Executive Summary This guide provides a technical analysis of 2,3-difluoro-4-formylbenzoic acid (DFFA) , a critical intermediate in the synthesis of fluoroquinolone antibiotics and next-generation kinase inhibitors. Unli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 2,3-difluoro-4-formylbenzoic acid (DFFA) , a critical intermediate in the synthesis of fluoroquinolone antibiotics and next-generation kinase inhibitors. Unlike standard benzaldehydes, DFFA possesses a unique "bifunctional warhead" structure: a highly electrophilic aldehyde flanked by electron-withdrawing fluorine atoms and an ionizable carboxylic acid.

Key Insight: The 2,3-difluoro substitution pattern significantly lowers the LUMO energy of the formyl group, increasing its reactivity toward nucleophiles by approximately 4–6 fold compared to non-fluorinated analogs. However, this enhanced reactivity introduces specific cross-reactivity risks—primarily hydrate formation , Cannizzaro disproportionation , and nucleophilic aromatic substitution (SNAr) of the labile fluorine atoms.

Chemical Profile & Reactivity Landscape

To master the chemistry of DFFA, one must understand the electronic "tug-of-war" occurring on the benzene ring.

The Electronic Matrix
  • Inductive Effect (-I): The fluorine atoms at positions 2 and 3 exert a strong inductive pull.[1] This destabilizes the aldehyde carbonyl, making it hyper-electrophilic.

  • Steric/Electronic Gating: The C3-fluorine provides steric bulk that can hinder bulky amines during imine formation, while simultaneously activating the C4-aldehyde.

  • Acidity: The carboxylic acid pKa is lowered (approx. pKa ~3.2 vs. 4.2 for benzoic acid) due to the electron-withdrawing fluorines. In basic media, the resulting carboxylate anion can act as an intramolecular base or electrostatic repellent to incoming nucleophiles.

Comparative Performance Data

The following table contrasts DFFA with its mono-fluorinated and non-fluorinated counterparts in a standard Reductive Amination scenario (1.0 eq Aldehyde, 1.1 eq Benzylamine, NaBH(OAc)₃, DCE, 25°C).

Metric2,3-Difluoro-4-formylbenzoic acid (DFFA) 2-Fluoro-4-formylbenzoic acid 4-Formylbenzoic acid (Control)
Imine Formation Rate (

)
High (5.2x) Moderate (2.1x)Baseline (1.0)
Equilibrium Hydration (

)
High (>80% in aqueous media) Moderate (~30%)Low (<5%)
SNAr Liability High (at C-2/C-3) LowNegligible
Dimerization Risk Moderate (Acetal/Hemiacetal) LowLow
Optimal pH Window 4.5 – 5.5 4.0 – 6.04.0 – 6.5

Analyst Note: The high hydration constant of DFFA means that in the presence of water or alcohols, the aldehyde exists primarily as a gem-diol or hemiacetal. This "masked" state can falsely appear as low reactivity in initial kinetic screens. Always dehydrate solvents.

Cross-Reactivity Pathways (Visualized)

The diagram below maps the primary reaction (Green) against the competing cross-reactivity pathways (Red/Orange) that occur in complex mixtures containing amines and alcohols.

ReactivityNetwork DFFA 2,3-Difluoro-4- formylbenzoic acid Imine Imine Intermediate (Desired) DFFA->Imine + Amine (Fast) Hydrate Gem-Diol/Hydrate (Reversible Trap) DFFA->Hydrate + H2O (Equilibrium) Acetal Hemiacetal (Solvent Trap) DFFA->Acetal + ROH (Solvent) SNAr Defluorinated Byproduct (SNAr) DFFA->SNAr + Strong Nuc (Base catalyzed) Amide Amide Byproduct (Coupling) DFFA->Amide + Amine (High Temp/Coupling Agent) Amine Secondary Amine (Final Product) Imine->Amine + Reductant (NaBH(OAc)3)

Figure 1: Reaction network showing the competition between the desired reductive amination (Green) and parasitic equilibria (Yellow) or irreversible degradation (Red).

Experimental Protocols

Protocol A: Competitive Nucleophilic Profiling (Stress Test)

This protocol validates whether your reaction conditions favor the aldehyde (desired) or the fluorine displacement (undesired).

Objective: Determine the Chemoselectivity Index (CI) of DFFA.

Materials:

  • Substrate: DFFA (1.0 mmol)

  • Nucleophile: Morpholine (2.0 mmol) - Chosen for its dual nucleophilicity/basicity.

  • Solvent: THF (Anhydrous)

  • Internal Standard: 1,3,5-Trimethoxybenzene.

Workflow:

  • Baseline: Dissolve DFFA (200 mg) in THF (5 mL). Add Internal Standard (50 mg).

  • T0 Sample: Take a 50 µL aliquot for 19F-NMR (Reference shift).

  • Initiation: Add Morpholine (2.0 eq) at 0°C.

  • Monitoring:

    • Pathway A (Imine): Monitor disappearance of CHO peak (~10.2 ppm 1H NMR).

    • Pathway B (SNAr): Monitor shift of F-signals in 19F-NMR. (Displacement of F usually results in a significant upfield shift of the remaining F or loss of signal).

  • Quantification:

    
    
    

Success Criteria: A robust process requires a Selectivity score > 95%. If SNAr > 5%, lower the temperature and switch to a non-nucleophilic base (e.g., DIPEA) if buffering is needed.

Protocol B: Optimized Reductive Amination

To bypass the "Hydrate Trap" and prevent acid interference.

  • Pre-Activation (Dehydration):

    • Suspend DFFA (1.0 eq) in 1,2-Dichloroethane (DCE).

    • Add 3Å Molecular Sieves (Activated). Stir for 30 mins. Crucial step to break the gem-diol.

  • Imine Formation:

    • Add Amine (1.1 eq).

    • Optional: Add 1.0 eq Acetic Acid only if the amine is highly basic. (DFFA provides its own acidity, so external acid is often unnecessary and can retard the reaction).

    • Stir for 1 hour at 25°C.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.

    • Stir for 4–12 hours.

  • Quench & Workup:

    • Quench with saturated NaHCO₃ (Caution: Gas evolution).

    • Purification Note: The product is an amphoteric amino-acid. Adjust aqueous layer to pH ~6 (isoelectric point) for precipitation or extraction into organic solvent (e.g., n-Butanol/DCM).

Workflow Optimization Logic

Use this decision tree to select the correct conditions based on your specific mixture complexity.

OptimizationFlow Start Start: Reaction Planning CheckSolvent Is Solvent Protic? (MeOH, EtOH, Water) Start->CheckSolvent Dehydrate Risk: Hemiacetal/Hydrate Action: Switch to DCE/THF or add Molecular Sieves CheckSolvent->Dehydrate Yes CheckNuc Is Amine Highly Basic? (pKa > 10) CheckSolvent->CheckNuc No Dehydrate->CheckNuc Buffer Risk: Salt Formation Action: Add 1 eq DIPEA to solubilize CheckNuc->Buffer Yes CheckTemp Temperature > 40°C? CheckNuc->CheckTemp No Buffer->CheckTemp CoolDown Risk: SNAr (F-Displacement) Action: Cool to 0-20°C CheckTemp->CoolDown Yes Proceed Proceed with Reductive Amination CheckTemp->Proceed No CoolDown->Proceed

Figure 2: Logical workflow for mitigating cross-reactivity risks during process design.

References

  • Ni, C., et al. "The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations." Chemical Society Reviews, 2016.

    • Context: foundational theory on the electronic effects of fluorine substitution on carbonyl reactivity.
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[2]

    • Context: The gold-standard protocol for reductive amination, modified here for fluorinated substr
  • Zhang, Z. F., et al. "An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid." Journal of Chemical Research, 2015.[3]

    • Context: Describes the synthesis and stability of similar polyfluorinated benzoic acid intermedi
  • Trillo, P., et al. "Direct Catalytic Reductive N-Alkylation of Amines with Carboxylic Acids." ACS Catalysis, 2019.[4]

    • Context: Discusses the chemoselectivity challenges when both aldehyde and carboxylic acid functionalities are present.

Sources

Safety & Regulatory Compliance

Safety

2,3-Difluoro-4-formylbenzoic acid proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks like 2,3-Difluoro-4-formylbenzoic acid requires more than a cursory glance at a safety sheet. It demands a mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks like 2,3-Difluoro-4-formylbenzoic acid requires more than a cursory glance at a safety sheet. It demands a mechanistic understanding of the chemical's behavior to ensure laboratory safety, prevent cross-contamination, and maintain strict environmental compliance.

This guide provides a self-validating system for the operational handling, spill containment, and proper disposal of this compound, prioritizing the high-temperature incineration protocols required for halogenated organics.

Chemical Profile & Mechanistic Hazard Assessment

Chemical Identity: 2,3-Difluoro-4-formylbenzoic acid (CAS: 1897016-64-6) is a fluorinated aromatic compound containing both a carboxylic acid and an aldehyde (formyl) functional group.

Mechanistic Toxicology:

  • Inductive Acidity: The presence of two highly electronegative fluorine atoms on the aromatic ring exerts a strong inductive electron-withdrawing effect. This stabilizes the carboxylate anion, significantly increasing the acidity of the carboxylic acid group compared to standard benzoic acid.

  • Irritation Potential: Because of this enhanced acidity and the electrophilic nature of the formyl group (which can react with nucleophiles in biological tissues), the compound is a potent irritant. According to standardized safety data (), it triggers specific GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

Operational Handling Protocols

To mitigate the risks associated with these hazards, your engineering controls and Personal Protective Equipment (PPE) must act as a self-validating barrier system. If one barrier fails, the other must provide sufficient protection.

  • Engineering Controls: All manipulations (weighing, transferring, dissolving) must be performed inside a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with a minimum face velocity of 100 fpm. This prevents the inhalation of irritating dust particulates.

  • PPE Requirements:

    • Gloves: Nitrile gloves (minimum 4 mil thickness). While the fluorinated nature of the solid compound does not rapidly degrade nitrile, the organic solvents used to dissolve it might. Double-gloving is strictly recommended during large-scale transfers.

    • Eye Protection: Snug-fitting chemical splash goggles to protect against H319 risks.

    • Body: Flame-resistant, fully buttoned lab coat.

Spill Response and Containment Workflow

In the event of a powder or solution spill, follow this step-by-step methodology to ensure containment without exacerbating aerosolization:

  • Isolate & Assess: Evacuate personnel from the immediate vicinity. Ensure the fume hood remains operational to capture any airborne particulates.

  • PPE Verification: Don fresh nitrile gloves, safety goggles, and an N95 or P100 particulate respirator if the spill has occurred outside a ventilated enclosure.

  • Containment (Solid Spill): Lightly mist the powder with a compatible non-reactive solvent (e.g., a dilute alkaline buffer) to prevent aerosolization. Do not dry sweep, as this forces irritant particles into the air.

  • Containment (Liquid Spill): If the compound is dissolved in an organic solvent, surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth).

  • Collection: Use non-sparking plastic scoops to transfer the absorbed material into a rigid, sealable high-density polyethylene (HDPE) container.

  • Decontamination: Wash the spill surface with a mild sodium bicarbonate solution to neutralize residual acid, followed by a thorough water rinse.

  • Waste Designation: Label the collection container explicitly as "Halogenated Organic Waste - Spill Debris."

Proper Disposal Procedures: The Halogenated Waste Stream

The disposal of 2,3-Difluoro-4-formylbenzoic acid is entirely dictated by its fluorine content. It must never be disposed of in standard trash, aqueous waste, or non-halogenated organic waste streams.

The Causality of Segregation: Mixing halogenated waste with incompatible non-halogenated waste can lead to highly exothermic reactions. Furthermore, incinerators process halogenated waste differently due to the generation of corrosive hydrogen fluoride (HF) gas during combustion. The waste should not exceed 10% water content if possible, as excess water lowers the heating value (BTU) required for efficient incineration ()[2].

High-Temperature Incineration (HTI): The EPA and international environmental agencies mandate that fluorinated organic compounds undergo High-Temperature Incineration ()[3]. The incinerator must operate at temperatures exceeding 1000°C with a minimum residence time of 2 seconds to ensure complete cleavage of the highly stable carbon-fluorine (C-F) bonds ()[4]. The facility must also be equipped with alkaline scrubbers to neutralize the resulting HF gas[3].

Step-by-Step Disposal Plan:

  • Segregation: Place all residual compound, contaminated packaging, and reaction byproducts into a dedicated, chemically compatible waste carboy (e.g., HDPE).

  • Labeling: Affix a hazardous waste tag detailing the exact composition: "2,3-Difluoro-4-formylbenzoic acid (CAS 1897016-64-6), Halogenated Organic Waste."

  • Storage: Store the waste container in a designated secondary containment tray within a ventilated flammable/corrosive storage cabinet until pickup.

  • Manifesting: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to ensure the waste is manifested specifically for HTI at a permitted facility equipped with acid gas scrubbers.

Quantitative Data Summary

ParameterValue / Specification
Chemical Name 2,3-Difluoro-4-formylbenzoic acid
CAS Number 1897016-64-6
Molecular Weight 186.11 g/mol
Primary Hazard Codes H315, H319, H335
Waste Classification Halogenated Organic Waste
Incineration Temp. > 1000°C
Incineration Residence Time ≥ 2 seconds
Combustion Byproduct Mitigation Alkaline scrubbers required for HF gas

Waste Segregation Workflow

WastePathway Start 2,3-Difluoro-4-formylbenzoic Acid Waste Generated Decision Is the waste mixed with aqueous or non-halogenated solvents? Start->Decision Segregate Segregate into Halogenated Organic Waste Stream Decision->Segregate No Separate Separate phases or label strictly as Mixed Waste Decision->Separate Yes Storage Store in sealed, compatible container in vented cabinet Segregate->Storage Separate->Storage Incineration High-Temperature Incineration (>1000°C) with HF Scrubbers Storage->Incineration Licensed Facility

Figure 1: Logical workflow for the segregation, storage, and disposal of fluorinated organic waste.

References

  • University of Wisconsin–Oshkosh. "UWO Guide to Classifying Unwanted Materials". UWO Environmental Health and Safety. [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". EPA NEPIS. [Link]

  • Environment Agency (GOV.UK). "Rapid evidence assessment of PFAS incineration and alternative remediation methods". GOV.UK.[Link]

Sources

Handling

Personal protective equipment for handling 2,3-Difluoro-4-formylbenzoic acid

Executive Summary & Risk Context 2,3-Difluoro-4-formylbenzoic acid (CAS: 116021-31-9) is a bifunctional building block frequently utilized in the synthesis of quinolone antibiotics and other bioactive scaffolds.[1][2] It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

2,3-Difluoro-4-formylbenzoic acid (CAS: 116021-31-9) is a bifunctional building block frequently utilized in the synthesis of quinolone antibiotics and other bioactive scaffolds.[1][2] Its dual reactivity—stemming from the electron-withdrawing fluorine atoms, the acidic carboxyl group, and the electrophilic formyl (aldehyde) moiety—makes it a valuable but hazardous reagent.[1][2]

The Safety Paradox: While often classified generically as an "Irritant" (Skin/Eye Irrit. 2/2A), the presence of the formyl group at the para position relative to the acid creates a sensitization risk.[1][2] Furthermore, the fluorination increases lipophilicity, potentially enhancing dermal absorption compared to non-fluorinated benzoic acid derivatives.[1][2]

Core Directive: Do not treat this merely as "table salt." Operational discipline must focus on dust containment and prevention of mucous membrane contact .[1][2]

Chemical Hazard Analysis (The "Why" Behind the PPE)

Before selecting PPE, we must understand the specific molecular threats:

Functional GroupHazard MechanismPhysiological Impact
Benzoic Acid Moiety Proton donor (

)
Corrosive/Irritant: Direct tissue damage to eyes and respiratory tract.[1][2]
Formyl Group (-CHO) Electrophilic attack on amine residuesSensitizer: Potential to cross-link proteins, leading to allergic dermatitis or respiratory sensitization.[1][2]
Fluorine Substituents C-F bond stability & lipophilicityAbsorption & Decomposition: Increases skin permeation; thermal decomposition releases toxic Hydrogen Fluoride (HF) .

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Research Scale (<100g) handling. For pilot plant scale, full Tyvek suits and powered air-purifying respirators (PAPR) are required.[1][2]

Table 1: Mandatory PPE Specifications
Protection ZoneEquipment StandardTechnical Justification (Senior Scientist Note)
Respiratory N95 (Minimum) P100/N99 (Preferred for powders)Dust Control: The solid powder is fine and electrostatic.[1][2] Inhalation causes immediate upper respiratory tract irritation (STOT SE 3).[1][2] Engineering Control: All weighing must occur inside a fume hood.[1][2]
Dermal (Hands) Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil)Permeation Resistance: Fluorinated organics can permeate standard latex.[1][2] Double gloving provides a "breakthrough" buffer.[1][2] Inspect for pinholes immediately upon donning.[1][2]
Ocular Chemical Splash Goggles (ANSI Z87.1+)Vapor/Dust Seal: Safety glasses are insufficient.[1][2] The acidic dust can bypass side shields.[1][2] Goggles provide a hermetic seal against airborne particulates.[1][2]
Body Lab Coat (Poly-cotton) + Chemical ApronSplash/Dust Barrier: A standard lab coat is porous.[1][2] If handling >10g, wear a disposable chemical-resistant apron (e.g., polyethylene) to prevent dust embedding in clothing.[1][2]

Operational Protocols: Step-by-Step

Phase A: Engineering Controls & Preparation
  • Ventilation Check: Verify fume hood face velocity is >100 fpm (0.5 m/s) .

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance.[1][2] Fluorinated aromatic powders are notorious for static charge buildup, leading to "flying powder" during transfer.[1][2]

  • Decontamination Station: Prepare a beaker of saturated Sodium Bicarbonate (

    
    ) solution for immediate neutralization of spills.[1][2]
    
Phase B: Weighing & Transfer (Critical Risk Point)

The highest risk of exposure occurs during the transfer of solid powder.[1][2]

  • Don PPE: Put on inner gloves, lab coat, outer gloves, and goggles before opening the secondary container.[1][2]

  • Open Container: Only open the reagent bottle inside the fume hood.

  • Transfer: Use a disposable anti-static spatula.[1][2] Do not pour directly from the bottle; use a weighing boat.

  • Seal: Wipe the threads of the bottle neck with a dry Kimwipe before recapping to prevent crust formation (which can aerosolize next time you open it).[1][2]

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid chemical waste.

Phase C: Reaction Setup
  • Inert Atmosphere: While not strictly pyrophoric, the aldehyde group is susceptible to auto-oxidation.[1][2] Purge the reaction vessel with Nitrogen (

    
    ) or Argon.[1][2]
    
  • Solvent Choice: When dissolving, add solvent slowly.[1][2] The heat of solution (exothermic) can cause minor splashing.[1][2]

Visualized Workflows

Diagram 1: The Hierarchy of Protection

This logic flow ensures you prioritize engineering controls before relying on PPE.[1][2]

SafetyHierarchy Hazard Hazard Source: 2,3-Difluoro-4-formylbenzoic acid EngControl Engineering Control: Fume Hood (>100 fpm) Anti-static Balance Hazard->EngControl Containment AdminControl Admin Control: SOPs, Training, Limit Access EngControl->AdminControl Procedure PPE PPE (Last Line of Defense): Nitrile Gloves (x2), Goggles, Lab Coat AdminControl->PPE Protection SafeOp Safe Operation PPE->SafeOp Execution

Caption: Hierarchy of controls for handling fluorinated aromatic intermediates. PPE is the final barrier, not the first.[1][2]

Diagram 2: Emergency Response Decision Logic

Immediate actions to take in case of exposure.

EmergencyResponse Exposure Exposure Event Type Identify Contact Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Remove Clothing 2. Wash Soap/Water (15m) 3. Seek Medical Aid Skin->ActionSkin ActionEye 1. Flush Eye Station (15m) 2. DO NOT RUB 3. Emergency Room Eye->ActionEye ActionInhal 1. Move to Fresh Air 2. Oxygen if needed 3. Monitor for Edema Inhal->ActionInhal

Caption: Immediate Triage Protocol. Speed is critical to prevent acid burns or sensitization.[1][2]

Disposal & Waste Management

Never dispose of this compound down the drain. The fluorinated nature makes it persistent, and the acidity disrupts water treatment pH.[1][2]

  • Solid Waste: Collect contaminated gloves, paper towels, and weighing boats in a dedicated "Solid Hazardous Waste" bin labeled Toxic/Irritant.[1][2]

  • Liquid Waste:

    • Acidic Stream: If dissolved in acid.[1][2]

    • Organic Stream: If dissolved in solvents (DMSO, Methanol, DCM).[1][2]

    • Labeling: clearly mark tags with "Contains Fluorinated Organics" to alert waste handlers of potential HF generation during incineration.[1][2]

References

  • PubChem. (n.d.).[1][2] Compound Summary: 4-Formylbenzoic acid (Analog).[1][2] National Library of Medicine.[1][2] Retrieved February 27, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Hazard Communication Standard: Labels and Pictograms. Retrieved February 27, 2026, from [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-Difluoro-4-formylbenzoic acid
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